molecular formula C20H19N5O3S B15544644 TC-E 5001

TC-E 5001

Cat. No.: B15544644
M. Wt: 409.5 g/mol
InChI Key: LQZSHPITKSPDLC-UHFFFAOYSA-N
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Description

TC-E 5001 is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZSHPITKSPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Action Mechanism of TC-E 5001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001, also known as AMXI-5001, is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This dual inhibition offers a synergistic approach to cancer therapy, leading to enhanced antitumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound exerts its anticancer effects through the simultaneous inhibition of two critical cellular processes: DNA repair and mitosis.

  • PARP Inhibition: this compound potently inhibits the enzymatic activity of PARP1 and PARP2, key enzymes in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, are converted into toxic double-strand DNA breaks (DSBs).[1] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[2]

  • Microtubule Polymerization Inhibition: this compound disrupts microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the mitotic spindle, and their proper function is critical for chromosome segregation during mitosis. By inhibiting microtubule polymerization, this compound induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis.

The synchronous inhibition of these two pathways results in a "one-two punch" against cancer cells, amplifying DNA damage while simultaneously preventing the cell from successfully dividing, ultimately leading to enhanced cytotoxicity.

Quantitative Data

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays.

Assay TypeTarget/Cell LineIC50Reference
PARP1 Enzymatic Assay PARP1~5 nmol/L
PARP2 Enzymatic Assay PARP20.05 nmol/L
Cellular PAR Formation Assay MDA-MB-4367 nmol/L
In Situ Tubulin Polymerization Assay A5490.26 µM

Table 1: Inhibitory Potency of this compound

Cell LineCancer TypeIC50 (3-day exposure)IC50 (6-day exposure)Reference
MDA-MB-436 Triple-Negative Breast CancerNot specifiedNot specified
A549 Non-Small Cell Lung CancerNot specifiedNot specified
Various Ovarian, Non-Small Cell Lung, and Prostate Cancer Cell Lines Potent inhibition of colony formation

Table 2: Cytotoxicity of this compound in Cancer Cell Lines (Note: Specific IC50 values for a broad panel were not detailed in the provided search results, but potent activity was indicated.)

Experimental Protocols

PARP Inhibition Assay (Universal Colorimetric PARP Assay)

This protocol outlines the determination of the IC50 of this compound against PARP1.

Methodology:

  • A commercially available microplate assay kit (e.g., Universal Colorimetric PARP Assay from Trevigen, Inc.) is utilized.

  • Varying concentrations of this compound are incubated with the PARP1 enzyme, activated DNA, and a histone-coated microplate.

  • The reaction is initiated by the addition of a biotinylated NAD+ solution.

  • Following incubation, the plate is washed, and a streptavidin-peroxidase conjugate is added to detect the incorporated biotinylated poly(ADP-ribose).

  • A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

  • IC50 values are calculated from the dose-response curve. Clinically approved PARP inhibitors (e.g., Olaparib, Talazoparib) are used as positive controls, and a microtubule targeting agent (e.g., Paclitaxel) can be used as a negative control.

In Vitro Microtubule Polymerization Assay

This protocol details the assessment of this compound's effect on tubulin polymerization.

Methodology:

  • Tubulin protein is reconstituted in a suitable buffer on ice.

  • A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter or a turbidity-based measurement system is prepared.

  • Varying concentrations of this compound are added to the reaction mixture. Vinblastine is used as a positive control for inhibition, and Paclitaxel as a positive control for enhancement of polymerization.

  • The polymerization reaction is initiated by raising the temperature to 37°C.

  • The change in fluorescence or absorbance at 340 nm is monitored over time in a temperature-controlled plate reader.

  • The rate and extent of polymerization are analyzed to determine the inhibitory effect of this compound.

Cell-Based Intracellular Tubulin Polymerization Assay

This protocol describes the evaluation of this compound's impact on microtubule assembly within cells.

Methodology:

  • Cancer cells (e.g., A549) are cultured and treated with varying concentrations of this compound, Vinblastine (positive control), Paclitaxel (positive control), or DMSO (vehicle control) for a specified period.

  • Cells are harvested and lysed with a microtubule-stabilizing buffer.

  • The cell lysates are centrifuged to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions.

  • The protein concentrations of both fractions are determined.

  • The fractions are analyzed by Western blot using an anti-tubulin antibody to quantify the amount of polymerized and soluble tubulin.

Cell Cycle Analysis

This protocol outlines the procedure to determine the effect of this compound on cell cycle progression.

Methodology:

  • Cancer cells are seeded and treated with different concentrations of this compound for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified to determine the effect of this compound on cell cycle distribution.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol details the investigation of this compound's effect on key cell cycle proteins.

Methodology:

  • Cancer cells (e.g., MDA-MB-436, A549) are treated with this compound at concentrations known to cause cell cycle arrest for 24 hours.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., PAR, total tubulin, CDK1, CDK2, γH2AX).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Visualizations

The dual-action of this compound perturbs multiple interconnected signaling pathways, leading to a cascade of events culminating in cancer cell death.

TC_E_5001_Mechanism_of_Action cluster_inhibition This compound cluster_parp PARP Inhibition Pathway cluster_microtubule Microtubule Inhibition Pathway TCE5001 This compound PARP PARP1/2 TCE5001->PARP Inhibits Microtubules Microtubule Polymerization TCE5001->Microtubules Inhibits BER Base Excision Repair PARP->BER Mediates SSB Single-Strand DNA Breaks SSB->PARP Activates DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse BER->SSB Repairs HR_deficient HR Deficient Cells (e.g., BRCA mutant) DSB->HR_deficient Lethal in Apoptosis_PARP Apoptosis HR_deficient->Apoptosis_PARP Leads to Tubulin Tubulin Dimers Tubulin->Microtubules Forms Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Leads to Apoptosis_MT Apoptosis Mitotic_Catastrophe->Apoptosis_MT Induces

Fig. 1: Dual inhibitory mechanism of this compound.

Cell_Cycle_Regulation cluster_TCE This compound Treatment cluster_effects Downstream Cellular Effects TCE5001 This compound Tubulin_Polymerization Tubulin Polymerization TCE5001->Tubulin_Polymerization Decreases PAR_levels PAR Levels TCE5001->PAR_levels Decreases CDK1 CDK1 (Tyr15) TCE5001->CDK1 Decreased Phosphorylation (Activation) CDK2 CDK2 (Thr160) TCE5001->CDK2 Increased Phosphorylation (Activation) gammaH2AX γH2AX Expression TCE5001->gammaH2AX Increases G2M_Arrest G2/M Phase Arrest TCE5001->G2M_Arrest Induces

Fig. 2: Key molecular effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assays Biochemical Assays (PARP & Tubulin Inhibition) Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cell Cycle) Biochemical_Assays->Cell_Based_Assays Inform Western_Blot Western Blot (Protein Expression) Cell_Based_Assays->Western_Blot Confirm Xenograft_Model Xenograft Tumor Model Cell_Based_Assays->Xenograft_Model Guide Treatment Oral Administration of this compound Xenograft_Model->Treatment Tumor_Regression Tumor Regression Analysis Treatment->Tumor_Regression

Fig. 3: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising first-in-class dual inhibitor of PARP1/2 and microtubule polymerization. Its multifaceted mechanism of action, leading to amplified DNA damage and mitotic disruption, results in potent and selective cytotoxicity against a broad range of cancer cells. The preclinical data strongly support its further development as a novel anticancer therapeutic, both as a monotherapy and in combination with other agents. The detailed understanding of its mechanism provides a solid foundation for the design of clinical trials and the identification of predictive biomarkers for patient response.

References

The Role of TC-E 5001 in Wnt/β-catenin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key regulatory hub within this pathway is the β-catenin destruction complex, which is responsible for targeting β-catenin for proteasomal degradation. The tankyrase enzymes, TNKS1 and TNKS2, have emerged as crucial players in this process by promoting the degradation of Axin, a scaffold protein within the destruction complex. TC-E 5001 is a potent and selective small molecule inhibitor of both tankyrase 1 and 2. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the Wnt/β-catenin signaling pathway, and detailed experimental protocols for its characterization.

Introduction to Wnt/β-catenin Signaling and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand (the "off-state"), a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome. This process keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, displacing transcriptional repressors and activating the expression of Wnt target genes, many of which are involved in cell proliferation and survival.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in the regulation of the Wnt/β-catenin pathway by targeting the Axin protein for degradation. Tankyrases catalyze the addition of poly(ADP-ribose) (PAR) chains onto Axin, a process known as PARsylation. This modification serves as a signal for the recruitment of the E3 ubiquitin ligase RNF146, which in turn ubiquitinates Axin, leading to its proteasomal degradation. The degradation of Axin destabilizes the destruction complex, resulting in the stabilization of β-catenin and the activation of Wnt signaling.[1] In many cancers, particularly those with mutations in APC, the Wnt pathway is constitutively active, and tankyrase activity is often elevated, making it a promising therapeutic target.[1][2][3]

This compound: A Dual Inhibitor of Tankyrase 1 and 2

This compound is a small molecule compound that acts as a potent and selective dual inhibitor of both TNKS1 and TNKS2.[4] By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex. The increased degradation of β-catenin results in the suppression of TCF/LEF-mediated transcription of Wnt target genes.[4]

Mechanism of Action of this compound

The mechanism of action of this compound is centered on its ability to bind to the nicotinamide (B372718) subsite of the catalytic domain of TNKS1 and TNKS2, thereby preventing the transfer of ADP-ribose from NAD+ to substrate proteins like Axin.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP DVL Dishevelled FZD->DVL LRP->DVL DestructionComplex β-catenin Destruction Complex DVL->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Axin Axin Proteasome Proteasome Axin->Proteasome Degradation APC APC GSK3 GSK3β CK1 CK1 beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation beta_catenin_p->Proteasome Ubiquitination & Degradation TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation TCE5001 This compound TCE5001->TNKS Inhibition TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter TNKS1 TNKS2 Reference
Kd (nM) 7928[4]
IC50 (nM) -33[4]

Table 1: Binding Affinity and Potency of this compound against Tankyrases.

Assay IC50 (µM) Reference
Axin2 Stabilization 0.709[4]
STF (Super-TopFlash) Reporter 0.215[4]

Table 2: Cellular Activity of this compound in Wnt/β-catenin Pathway Assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Tankyrase Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2. The assay measures the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto a histone substrate.

Materials:

  • Recombinant human TNKS1 or TNKS2

  • Histone H4

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white opaque plates

  • Plate reader with luminescence detection

Procedure:

  • Coat the 96-well plate with Histone H4 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a suitable blocking buffer for 1 hour at room temperature.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells.

  • Add TNKS1 or TNKS2 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate for 1-2 hours at 30°C.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence.

  • Calculate IC50 values from the dose-response curves.

start Start coat Coat plate with Histone H4 start->coat wash1 Wash coat->wash1 block Block plate wash1->block add_tce Add this compound dilutions block->add_tce add_tnks Add TNKS1/2 enzyme add_tce->add_tnks add_nad Add Biotinylated NAD+ add_tnks->add_nad incubate1 Incubate (1-2h, 30°C) add_nad->incubate1 wash2 Wash incubate1->wash2 add_strep Add Streptavidin-HRP wash2->add_strep incubate2 Incubate (1h, RT) add_strep->incubate2 wash3 Wash incubate2->wash3 add_sub Add Chemiluminescent Substrate wash3->add_sub read Read Luminescence add_sub->read end End read->end

Caption: Workflow for a Tankyrase enzymatic assay.
Wnt/β-catenin Reporter Assay (Super-TopFlash Assay)

This assay measures the ability of this compound to inhibit Wnt/β-catenin signaling in a cellular context. It utilizes a luciferase reporter construct under the control of TCF/LEF responsive elements.

Materials:

  • HEK293T or other suitable cell line

  • Super-TopFlash (STF) luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound (dissolved in DMSO)

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • 96-well white clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the STF and Renilla luciferase plasmids.

  • After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 value from the dose-response curve.[5][6][7][8][9]

start Start seed Seed cells in 96-well plate start->seed transfect Co-transfect with STF & Renilla plasmids seed->transfect incubate1 Incubate (24h) transfect->incubate1 stimulate Stimulate with Wnt3a & Treat with this compound incubate1->stimulate incubate2 Incubate (24h) stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Dual Luciferase Activity lyse->measure analyze Normalize & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a Wnt/β-catenin reporter assay.
Western Blot Analysis for Axin and β-catenin Levels

This protocol is used to assess the effect of this compound on the protein levels of Axin and β-catenin.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480, DLD-1)

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates.

  • Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using ECL substrate and image the chemiluminescence.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of Wnt-driven cancer.[10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Colorectal cancer cell line with a Wnt pathway mutation (e.g., DLD-1, SW480)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.[10]

Conclusion

This compound is a valuable research tool for investigating the role of tankyrases in the Wnt/β-catenin signaling pathway. Its potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development as a therapeutic agent for Wnt-driven cancers. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other tankyrase inhibitors. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer models and to identify potential biomarkers for patient stratification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stabilization of Axin2 by TC-E 5001

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. A key mechanism for controlling this pathway is through the regulation of β-catenin levels by a multi-protein "destruction complex," where the scaffold protein Axin2 plays a pivotal, rate-limiting role. The stability of Axin2 is dynamically controlled by post-translational modifications, primarily through PARsylation by Tankyrase (TNKS) enzymes, which targets it for proteasomal degradation. This compound is a potent and selective small molecule inhibitor of TNKS1 and TNKS2. This technical guide elucidates the mechanism by which this compound stabilizes Axin2, leading to the suppression of Wnt/β-catenin signaling. We provide a detailed overview of the signaling cascade, quantitative data on this compound's activity, comprehensive experimental protocols for studying this interaction, and visual diagrams to illustrate the core mechanisms.

Introduction: The Wnt/β-catenin Pathway and the Central Role of Axin2

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a major driver in various cancers, particularly colorectal cancer.[2] The pathway's central effector is β-catenin, a transcriptional co-activator. In the absence of a Wnt signal ("Wnt-off" state), a cytoplasmic destruction complex, composed of Axin (Axin1 or Axin2), Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin.[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

Upon Wnt ligand binding to its receptor complex ("Wnt-on" state), the destruction complex is inactivated. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes.[3] Crucially, AXIN2 is itself a transcriptional target of β-catenin, creating a negative feedback loop that is vital for modulating the pathway's intensity and duration.[4]

The Tankyrase-Dependent Degradation of Axin2

The stability and concentration of Axin proteins are tightly regulated. Both Axin1 and Axin2 are targeted for degradation through a mechanism involving the Tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.

The process unfolds as follows:

  • Binding: TNKS1/2 directly binds to a conserved N-terminal motif on Axin2.

  • PARsylation: TNKS catalyzes the attachment of poly(ADP-ribose) (PAR) chains onto Axin2. This post-translational modification is known as PARsylation.

  • Ubiquitination: The PAR chains on Axin2 are recognized by the E3 ubiquitin ligase RNF146, which facilitates the ubiquitination of Axin2.

  • Proteasomal Degradation: The poly-ubiquitinated Axin2 is then recognized and degraded by the 26S proteasome.

This continuous degradation of Axin2 maintains a low level of the destruction complex, thereby promoting Wnt signaling activity.

cluster_0 Wnt/β-catenin Signaling (Wnt-Off State) TNKS TNKS1/2 Axin2 Axin2 TNKS->Axin2 PARsylation RNF146 RNF146 (E3 Ligase) Axin2->RNF146 Recruits Proteasome Proteasome Axin2->Proteasome Degradation DestructionComplex Destruction Complex (APC, GSK3, CK1) Axin2->DestructionComplex RNF146->Axin2 Ubiquitination BetaCatenin β-catenin BetaCatenin->DestructionComplex PhosphoBetaCatenin P-β-catenin DestructionComplex->PhosphoBetaCatenin Phosphorylation PhosphoBetaCatenin->Proteasome Degradation

Caption: TNKS-mediated degradation of Axin2 in the Wnt-off state.

This compound: A Potent and Selective Tankyrase Inhibitor

This compound is a small molecule antagonist of the Wnt pathway that functions by directly inhibiting TNKS1 and TNKS2. It achieves this by binding to a novel adenosine (B11128) pocket on the enzymes. Its potency and selectivity make it a valuable tool for studying the Wnt pathway. Notably, it lacks significant activity against other PARP family members like PARP1 and PARP2, ensuring its targeted effect on the Tankyrase-Axin axis.

Table 1: Quantitative Inhibitory Activity of this compound
TargetParameterValueReference(s)
TNKS1 Kd79 nM
TNKS2 Kd28 nM
TNKS2 IC5033 nM
Wnt Signaling (STF Reporter) IC50215 nM
Axin2 Stabilization (Cellular) IC50709 nM
PARP1 / PARP2 IC50>19 µM

Mechanism of Axin2 Stabilization by this compound

By inhibiting the enzymatic activity of TNKS1 and TNKS2, this compound directly prevents the PARsylation of Axin2. This abrogation of the initial step in the degradation cascade means Axin2 is no longer recognized by the E3 ligase RNF146 and is thus spared from ubiquitination and proteasomal destruction.

The direct consequence is the stabilization and accumulation of Axin2 protein within the cell. This increased pool of Axin2 enhances the formation and scaffolding function of the β-catenin destruction complex. The now more abundant and active destruction complexes efficiently phosphorylate β-catenin, leading to its degradation and a potent suppression of Wnt/β-catenin signaling.

cluster_1 Mechanism of this compound Action TCE5001 This compound TNKS TNKS1/2 TCE5001->TNKS Inhibition Degradation PARsylation & Proteasomal Degradation TNKS->Degradation Prevents Axin2 Axin2 (Stabilized) DestructionComplex Enhanced Destruction Complex Axin2->DestructionComplex Promotes Assembly Degradation->Axin2 BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation WntSignaling Wnt Target Gene Transcription BetaCatenin->WntSignaling Inhibition

Caption: this compound inhibits TNKS, leading to Axin2 stabilization.

Experimental Protocols

Verifying the stabilization of Axin2 and the subsequent decrease in β-catenin levels upon treatment with this compound is crucial. Western Blot analysis is the standard method for this purpose.

Protocol: Western Blot Analysis for Axin2 and β-catenin Levels

1. Cell Culture and Treatment: a. Plate cells (e.g., SW480, a colorectal cancer cell line with active Wnt signaling) at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Membrane Transfer: a. Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Primary Antibody: Anti-Axin2 (e.g., 1:1000 dilution)
  • Primary Antibody: Anti-β-catenin (e.g., 1:1000 dilution)
  • Loading Control: Anti-GAPDH or Anti-β-actin (e.g., 1:5000 dilution) c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (Axin2, β-catenin) to the loading control band for each sample.

A Cell Culture & Treatment with this compound B Cell Lysis (RIPA Buffer + Inhibitors) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE (Protein Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation (Anti-Axin2, Anti-β-catenin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection with ECL & Imaging H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound serves as a powerful chemical probe for dissecting the Wnt/β-catenin signaling pathway. Its core mechanism of action is the potent and selective inhibition of Tankyrase 1 and 2. This inhibition prevents the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of the key scaffold protein, Axin2. The resulting stabilization and accumulation of Axin2 fortifies the β-catenin destruction complex, leading to a marked reduction in β-catenin levels and the attenuation of downstream Wnt signaling. The detailed protocols and mechanistic understanding provided in this guide offer a robust framework for researchers utilizing this compound to investigate Wnt pathway dynamics and explore its therapeutic potential in Wnt-driven diseases.

References

An In-Depth Technical Guide on the Downstream Effects of TC-E 5001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001 is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting these enzymes, this compound disrupts the degradation of Axin2, a crucial component of the β-catenin destruction complex. This guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, its impact on cellular signaling pathways, and methodologies for its investigation. The information presented is intended to support further research and drug development efforts targeting the Wnt pathway.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tankyrase enzymes (TNKS1 and TNKS2) play a pivotal role in this pathway by PARsylating (poly-ADP-ribosylating) Axin, a scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation. Inhibition of tankyrases leads to the stabilization of Axin, enhancement of β-catenin degradation, and subsequent downregulation of Wnt target gene expression.

This compound has emerged as a valuable chemical probe for studying the therapeutic potential of tankyrase inhibition. This document elucidates the molecular consequences of this compound activity, providing a technical resource for researchers in the field.

Mechanism of Action

This compound exerts its effects through the direct inhibition of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin2, leading to its stabilization and accumulation. The stabilized Axin2 enhances the activity of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in nuclear β-catenin levels leads to reduced transcriptional activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes, many of which are implicated in cell proliferation and survival.

TC_E_5001_Mechanism cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin Pathway This compound This compound TNKS1 TNKS1 This compound->TNKS1 inhibits TNKS2 TNKS2 This compound->TNKS2 inhibits Axin2_p PARsylated Axin2 TNKS2->Axin2_p PARsylates Axin2 Proteasome Proteasomal Degradation Axin2_p->Proteasome leads to degradation Axin2 Axin2 Destruction_Complex β-catenin Destruction Complex Axin2->Destruction_Complex stabilizes beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p phosphorylates beta_catenin β-catenin beta_catenin_p->Proteasome beta_catenin->Destruction_Complex targeted by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression activates

Caption: Mechanism of action of this compound in the Wnt/β-catenin pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

TargetParameterValue
TNKS1Kd79 nM
TNKS2Kd28 nM
TNKS2IC5033 nM[1]
PARP1IC50>19 µM[1]
PARP2IC50>19 µM[1]

Downstream Cellular Effects

Inhibition of tankyrases by this compound initiates a cascade of downstream events, primarily mediated by the suppression of Wnt/β-catenin signaling.

  • Stabilization of Axin2: The most immediate downstream effect is the stabilization of Axin2 protein levels.

  • Degradation of β-catenin: Increased Axin2 levels enhance the activity of the destruction complex, leading to a reduction in total and nuclear β-catenin levels.

  • Inhibition of TCF/LEF Reporter Activity: The decrease in nuclear β-catenin results in reduced transcriptional activity of TCF/LEF, which can be quantified using reporter assays.

  • Downregulation of Wnt Target Genes: Consequently, the expression of Wnt target genes, such as c-Myc and Cyclin D1, is repressed.

  • Inhibition of Cell Proliferation: By downregulating key cell cycle regulators like Cyclin D1, this compound can inhibit the proliferation of cancer cells that are dependent on Wnt signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.

Western Blot Analysis for Axin2 and β-catenin Levels

This protocol is designed to qualitatively and quantitatively assess changes in the protein levels of Axin2 and β-catenin following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., SW480, DLD-1) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify relative protein levels.

Western_Blot_Workflow A Cell Seeding and This compound Treatment B Cell Lysis A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Membrane Blocking E->F G Primary Antibody Incubation (Axin2, β-catenin, GAPDH) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.
TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Culture and Transfection: Seed cells in a 24-well or 96-well plate. Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. In cell lines with low endogenous Wnt signaling, stimulation with Wnt3a-conditioned medium may be required.

  • Luciferase Assay: After a further 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Results can be expressed as fold change relative to the vehicle-treated control.

Reporter_Assay_Workflow A Cell Seeding B Co-transfection with TOPFlash and Renilla Plasmids A->B C This compound Treatment (+/- Wnt3a) B->C D Cell Lysis C->D E Dual-Luciferase Assay D->E F Data Normalization and Analysis E->F

Caption: Experimental workflow for TCF/LEF luciferase reporter assay.
Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After overnight attachment, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a period of 48-96 hours.

  • Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable pharmacological tool for dissecting the downstream consequences of tankyrase inhibition and Wnt/β-catenin pathway modulation. Its ability to stabilize Axin2 and promote β-catenin degradation provides a clear mechanism for its anti-proliferative effects in Wnt-dependent cancers. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other tankyrase inhibitors. Future studies should focus on elucidating the full spectrum of downstream gene expression changes induced by this compound and its efficacy in in vivo cancer models.

References

TC-E 5001: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is a well-established driver in a variety of human cancers, making it a key target for therapeutic intervention. This compound offers a valuable tool for investigating the role of tankyrases in cancer biology and for exploring the potential of tankyrase inhibition as a therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, generalized experimental protocols, and a visual representation of its role in the Wnt signaling pathway.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of tankyrase enzymes. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the PARsylation of target proteins, marking them for ubiquitination and subsequent proteasomal degradation. A key target of tankyrases in the Wnt pathway is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.

By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. This complex, which also includes adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), facilitates the phosphorylation of β-catenin. Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP and targeted for degradation by the proteasome. Consequently, the inhibition of tankyrases by this compound leads to a reduction in the levels of nuclear β-catenin, thereby suppressing the transcription of Wnt target genes, many of which are implicated in cancer cell proliferation and survival.

Data Presentation

Table 1: Biochemical and Cellular Assay Data for this compound

ParameterValueTarget/AssaySource
Kd (TNKS1) 79 nMTankyrase 1 Binding Affinity[1]
Kd (TNKS2) 28 nMTankyrase 2 Binding Affinity[1]
IC50 (TNKS2) 33 nMTankyrase 2 Enzymatic Activity[1]
IC50 (PARP1) >19 µMPARP1 Enzymatic Activity
IC50 (PARP2) >19 µMPARP2 Enzymatic Activity
IC50 (Axin2 Stabilization) 0.709 µMCellular Wnt Pathway Activity[1]
IC50 (Super TopFlash Reporter) 0.215 µMCellular Wnt Pathway Activity[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific cancer research applications are not available in the retrieved literature. However, based on the known mechanism of action and the data presented, the following are generalized protocols for key experiments that would be relevant for characterizing the activity of this compound.

Wnt/β-catenin Reporter Assay (Super TopFlash Assay)

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Super TopFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • This compound (dissolved in DMSO)

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the Super TopFlash reporter plasmid and the pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.

  • Incubate for 1-2 hours before stimulating the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Axin2 Stabilization Assay (Western Blot)

This assay is used to visually confirm the mechanism of action of this compound by assessing the levels of Axin2 protein.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-Axin2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified time period (e.g., 6, 12, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1a CK1α CK1a->beta_catenin phosphorylates APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates for degradation TCE5001 This compound TCE5001->TNKS inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription

Wnt signaling pathway and this compound's point of intervention.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of tankyrases and the Wnt/β-catenin pathway in cancer. Its high potency and selectivity for TNKS1/2 make it a suitable tool for in vitro studies aimed at elucidating the downstream effects of tankyrase inhibition in various cancer contexts.

The lack of publicly available data on the effects of this compound on cancer cell viability and in vivo tumor models represents a significant knowledge gap. Future research should focus on characterizing the anti-proliferative and pro-apoptotic effects of this compound across a panel of cancer cell lines with known Wnt pathway mutational status. Furthermore, in vivo studies using xenograft or genetically engineered mouse models would be crucial to evaluate the therapeutic potential and tolerability of this compound. Such studies would provide the necessary data to support its further development as a potential anti-cancer therapeutic.

References

The Role of TC-E 5001 in Advancing Stem Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The precise control of stem cell self-renewal and differentiation is paramount for realizing the full potential of regenerative medicine and for developing novel therapeutic strategies. The Wnt signaling pathway is a critical regulator of these processes. TC-E 5001, a potent and dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), has emerged as a key small molecule for modulating this pathway, offering a powerful tool for stem cell research. This technical guide provides an in-depth overview of the application of this compound and functionally similar Tankyrase inhibitors in stem cell biology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of Wnt Signaling

This compound functions by inhibiting the enzymatic activity of Tankyrase 1 and 2.[1] These enzymes are responsible for the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key scaffold protein in the β-catenin destruction complex. PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting Tankyrase, this compound stabilizes AXIN levels. This enhanced stability of the destruction complex leads to the phosphorylation and degradation of β-catenin, thereby suppressing the canonical Wnt signaling pathway. The inhibition of Wnt signaling is crucial for maintaining pluripotency and directing stem cell fate.[2]

Quantitative Data: Impact of Tankyrase Inhibition on Pluripotency Markers

The use of Tankyrase inhibitors, such as XAV939 (functionally analogous to this compound), in combination with other small molecules has been shown to promote a stable naïve state of human pluripotent stem cells (hPSCs). This is often characterized by changes in the expression of key pluripotency-associated genes.

GeneTreatment ConditionFold Change in Expression (relative to primed hPSCs)Reference
NANOG LIF-3i (including Tankyrase inhibitor)UpregulatedZimmerlin et al., 2016
STELLA LIF-3i (including Tankyrase inhibitor)UpregulatedZimmerlin et al., 2016
NR5A2 LIF-3i (including Tankyrase inhibitor)UpregulatedZimmerlin et al., 2016
XIST LIF-3i (including Tankyrase inhibitor)DownregulatedZimmerlin et al., 2016

Table 1: Gene Expression Changes in hPSCs upon Tankyrase Inhibition. The LIF-3i cocktail includes a Tankyrase inhibitor, a GSK3β inhibitor (CHIR99021), and a MEK inhibitor (PD0325901).

Experimental Protocols

Protocol 1: Reversion of Primed hPSCs to a Naïve State using a Tankyrase Inhibitor-Containing Medium (LIF-3i)

This protocol is adapted from Zimmerlin et al., 2016 and describes the conversion of conventional, primed hPSCs to a more functionally naïve state.

Materials:

  • Primed human pluripotent stem cells (hPSCs)

  • E8 medium

  • LIF-3i TIRN medium:

    • Basal medium (e.g., KnockOut DMEM/F12)

    • 20% KnockOut Serum Replacement

    • 1 mM L-glutamine

    • 1% Non-essential amino acids

    • 0.1 mM β-mercaptoethanol

    • Human LIF (Leukemia Inhibitory Factor)

    • CHIR99021 (GSK3β inhibitor)

    • PD0325901 (MEK inhibitor)

    • This compound or XAV939 (Tankyrase inhibitor)

  • Vitronectin-coated plates

  • Accutase

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primed hPSCs in E8 medium on Vitronectin-coated plates.

  • When the cells reach 60-70% confluency, aspirate the E8 medium and replace it with LIF-3i TIRN medium.

  • Culture the cells in LIF-3i medium, changing the medium daily.

  • After 4-5 days, passage the cells. Aspirate the medium, wash with PBS, and dissociate the cells into a single-cell suspension using Accutase.

  • Plate the single cells onto fresh Vitronectin-coated plates in LIF-3i medium.

  • Continue to culture and passage the cells in LIF-3i medium. The cells should adopt a dome-shaped colony morphology characteristic of naïve pluripotency.[1]

  • Characterize the reverted cells using markers for naïve pluripotency (e.g., staining for SSEA-4, TRA-1-60) and qRT-PCR for pluripotency-associated transcripts (see Table 1).

Protocol 2: TCF/LEF Luciferase Reporter Assay to Quantify Wnt Signaling Inhibition

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash (contains TCF/LEF binding sites driving firefly luciferase) and FOPFlash (mutated binding sites, as a negative control) reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with varying concentrations of this compound.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium.

  • After a further 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity to determine the effect of this compound on Wnt signaling.

Protocol 3: Western Blot Analysis of Axin and β-catenin Stabilization

This protocol assesses the direct molecular effects of this compound on the key proteins in the Wnt pathway.

Materials:

  • Stem cells or other target cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Axin2, anti-active-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate. An increase in Axin2 and a decrease in active β-catenin levels would be expected with this compound treatment.

Visualizations: Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_tankyrase cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 GSK3b GSK3β LRP5_6->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates CK1 CK1 CK1->b_catenin Phosphorylates APC APC APC->b_catenin Axin Axin Axin->b_catenin TC_E_5001 This compound Tankyrase Tankyrase TC_E_5001->Tankyrase Inhibits Tankyrase->Axin PARsylates for Degradation Proteasome Proteasome b_catenin_p Phosphorylated β-catenin b_catenin_p->Proteasome Degradation b_catenin->b_catenin_p TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Naive_Pluripotency_Workflow Primed_hPSCs Primed hPSCs (E8 Medium) LIF_3i_Culture Culture in LIF-3i Medium (with this compound) Primed_hPSCs->LIF_3i_Culture Switch Medium Single_Cell_Passage Single-Cell Passaging (Accutase) LIF_3i_Culture->Single_Cell_Passage 4-5 days Naive_hPSCs Stable Naïve hPSCs (Dome-shaped colonies) Single_Cell_Passage->Naive_hPSCs Re-plate in LIF-3i Characterization Characterization Naive_hPSCs->Characterization qRT_PCR qRT-PCR (Nanog, Stella, etc.) Characterization->qRT_PCR Flow_Cytometry Flow Cytometry (SSEA-4, TRA-1-60) Characterization->Flow_Cytometry

Caption: Experimental workflow for inducing naïve pluripotency using this compound.

Conclusion

This compound and other Tankyrase inhibitors are invaluable tools for the precise manipulation of the Wnt signaling pathway in stem cells. Their ability to promote a stable naïve state of pluripotency in human stem cells opens up new avenues for disease modeling, drug screening, and the development of cell-based therapies. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their stem cell research workflows, ultimately contributing to the advancement of regenerative medicine.

References

TC-E 5001: A Technical Overview of a Potent Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5001 is a potent and selective dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of TNKS1/2, this compound stabilizes the Axin protein scaffolding complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene transcription. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the fields of oncology, developmental biology, and drug discovery.

Chemical Properties and Structure

This compound is a small molecule inhibitor belonging to the[1][2][3]triazol-3-ylsulfanylmethyl)-3-phenyl-[1][2]oxadiazole class of compounds. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole
CAS Number 865565-29-3
Molecular Formula C20H19N5O3S
Molecular Weight 409.46 g/mol
InChI Key LQZSHPITKSPDLC-UHFFFAOYSA-N
SMILES CC1=NN=C(SCC2=NC(C3=CC=C(OC)C=C3)=NO2)N1C4=CC=C(OC)C=C4
Purity ≥98% (HPLC)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of TNKS1 and TNKS2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the canonical Wnt signaling pathway, TNKS1/2 PARsylate the scaffolding protein Axin, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of the Axin-containing destruction complex leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, many of which are implicated in cell proliferation and tumorigenesis.

This compound binds to the adenosine (B11128) pocket of TNKS1 and TNKS2, preventing the PARsylation of Axin. This leads to the stabilization of Axin levels, reformation of the β-catenin destruction complex, and subsequent phosphorylation and degradation of β-catenin. As a result, the transcription of Wnt target genes is suppressed.

Wnt_Signaling_and_TCE5001_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Axin Axin Dsh->Axin Inhibits Destruction Complex Beta_Catenin β-catenin Axin->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Axin->Proteasome Degradation APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds TCE5001 This compound TNKS TNKS1/2 TCE5001->TNKS Inhibits TNKS->Axin PARsylates PARsylation PARsylation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

ParameterValueTarget/SystemReference
Kd 79 nMTNKS1
Kd 28 nMTNKS2
IC50 33 nMTNKS2
IC50 >19 µMPARP1
IC50 >19 µMPARP2
IC50 0.709 µMAxin2 stabilization
IC50 0.215 µMSuperTOPFlash (STF) reporter assay

Experimental Protocols

Biochemical Tankyrase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of TNKS1 and TNKS2 in a purified system.

Principle: Recombinant TNKS enzyme is used to PARsylate a histone substrate in the presence of biotinylated NAD+. The resulting biotinylated PAR product is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The signal is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone H4 and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS-T and block with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Mixture: Add the reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme to the wells, followed by the addition of the this compound dilutions.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for PARsylation.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. After incubation, wash again and add a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNKS_Biochemical_Assay_Workflow start Start plate_coating Coat 96-well plate with Histone H4 start->plate_coating blocking Wash and Block non-specific binding plate_coating->blocking compound_prep Prepare serial dilutions of this compound blocking->compound_prep reaction_setup Add TNKS enzyme and this compound to wells compound_prep->reaction_setup reaction_init Initiate reaction with Biotinylated NAD+ reaction_setup->reaction_init incubation Incubate for PARsylation reaction_init->incubation detection Add Streptavidin-HRP and Chemiluminescent Substrate incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC50 value readout->analysis end End analysis->end

Caption: Workflow for the biochemical Tankyrase inhibition assay.
Cellular Wnt Signaling Assay (TOP/FOP Flash Assay)

This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Principle: Cells are transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash). Inhibition of the Wnt pathway by this compound leads to a decrease in luciferase expression, which is quantified by measuring luminescence. A control reporter with mutated TCF/LEF binding sites (FOPFlash) is used to determine non-specific effects.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or SW480) in a 96-well plate.

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid for normalization.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) can be used to activate the pathway.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the TOPFlash/FOPFlash signal to the Renilla signal. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Western Blotting for Axin2 and β-catenin Levels

This assay provides direct evidence of this compound's effect on the stability of key Wnt pathway proteins.

Principle: Western blotting is used to detect and quantify the protein levels of Axin2 and β-catenin in cells treated with this compound. An increase in Axin2 levels and a decrease in β-catenin levels are indicative of Tankyrase inhibition.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry and normalize to the loading control.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer immunoblotting Probe with primary and secondary antibodies transfer->immunoblotting detection Visualize bands with chemiluminescence immunoblotting->detection analysis Analyze protein levels detection->analysis end End analysis->end

Caption: Workflow for Western blotting of Axin2 and β-catenin.

Conclusion

This compound is a valuable research tool for investigating the role of Tankyrase and the Wnt signaling pathway in various biological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of Tankyrase inhibition in diseases characterized by aberrant Wnt signaling, such as cancer. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel Tankyrase inhibitors.

References

TC-E 5001 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of TC-E 5001, a potent inhibitor of the Wnt signaling pathway. The document details its mechanism of action, provides supplier and purchasing information, and outlines key experimental protocols.

Core Properties and Mechanism of Action

This compound is a small molecule that functions as a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] By inhibiting these enzymes, this compound plays a crucial role in the regulation of the canonical Wnt signaling pathway, a critical pathway in embryonic development and cancer.[2][3]

The primary mechanism of this compound involves the stabilization of Axin2, a key scaffolding protein in the β-catenin destruction complex.[1][4] Tankyrases normally mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization of the destruction complex. This complex then phosphorylates β-catenin, targeting it for degradation and thereby preventing its accumulation and translocation to the nucleus.[3][5] The downstream effect is the inhibition of the transcription of Wnt target genes, which are often implicated in cell proliferation and survival in various cancers.[6]

Supplier and Purchasing Information

This compound is available for research purposes from several chemical suppliers. The following table summarizes purchasing information from prominent vendors.

SupplierCatalog NumberQuantityPurityCAS Number
Tocris Bioscience504910 mg, 50 mg≥98% (HPLC)865565-29-3
TargetMolT234285 mg, 10 mg, 50 mg, 100 mg99.86%865565-29-3
MedChemExpressHY-1866310 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg99.86%865565-29-3

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

TargetAssayValueReference
TNKS1Kd79 nM[1]
TNKS2Kd28 nM[1]
TNKS2IC5033 nM[1]
Wnt/β-catenin signaling (HEK293 cells)IC50picomolar range[7]
Axin2 stabilizationIC500.709 µM[1]
Super TopFlash (STF) reporter assayIC500.215 µM[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the canonical Wnt signaling pathway.

Wnt_Pathway_Inhibition_by_TCE5001 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled No Wnt Dsh Dishevelled (Dsh) LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P beta_catenin_p p-β-catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF Proteasome Proteasome beta_catenin_p->Proteasome Degradation TNKS Tankyrase (TNKS1/2) TNKS->Axin Inhibits Degradation TCE5001 This compound TCE5001->TNKS TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Repressed Experimental_Workflow start Start cell_culture Cell Line Selection (e.g., SW480, HCT116) start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment western_blot Western Blot Analysis (Axin2, β-catenin) treatment->western_blot reporter_assay TCF/LEF Reporter Assay treatment->reporter_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis reporter_assay->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for TC-E 5001 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-E 5001, a potent dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), in various in vitro experimental settings. This compound is a valuable tool for investigating the role of Tankyrase enzymes and the Wnt/β-catenin signaling pathway in cellular processes, particularly in cancer research.

Mechanism of Action

This compound inhibits the catalytic activity of TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway by marking the destruction complex component Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, this compound stabilizes Axin levels, which enhances the degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are often implicated in cell proliferation and cancer progression.

TC_E_5001_Mechanism_of_Action

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of this compound and provide a reference for other commonly used tankyrase inhibitors.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueTarget/AssayReference
Kd79 nMTNKS1[1]
Kd28 nMTNKS2[1]
IC5033 nMTNKS2[1]
IC500.709 µMAxin2 Stabilization[1]
IC500.215 µMSuper TOPFlash (STF) Reporter Assay

Table 2: Activity of Other Tankyrase Inhibitors for Reference

CompoundTarget(s)IC50 (nM)Cellular EC50 (µM)Reference
XAV939TNKS1, TNKS211 (TNKS2)~0.3N/A
G007-LKTNKS1, TNKS2< 25Not Specified

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Experimental_Workflow start Start: Hypothesis (this compound affects cell viability and Wnt signaling) cell_culture 1. Cell Culture (Select appropriate cell line, e.g., DLD-1, SW480) start->cell_culture dose_response 2. Dose-Response & Time-Course (Determine optimal concentration and duration of this compound treatment) cell_culture->dose_response viability_assay 3. Cell Viability Assay (e.g., MTT or CellTiter-Glo) Assess effect on cell proliferation dose_response->viability_assay pathway_analysis 4. Pathway Analysis (Western Blot for Wnt pathway proteins) viability_assay->pathway_analysis reporter_assay 5. Wnt Reporter Assay (TOPFlash/FOPFlash) Measure Wnt transcriptional activity pathway_analysis->reporter_assay data_analysis 6. Data Analysis & Interpretation reporter_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., DLD-1, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Wnt Pathway Proteins

This protocol is for assessing the effect of this compound on the protein levels of key Wnt signaling pathway components.

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the IC50 value determined from the viability assay for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Protocol 3: Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)

This assay measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by β-catenin.

Materials:

  • This compound

  • HEK293T or other suitable cell line

  • TOPFlash and FOPFlash reporter plasmids

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or LiCl) to activate the pathway, along with various concentrations of this compound.

  • Incubation: Incubate for an additional 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in TOPFlash activity compared to the control. The FOPFlash plasmid contains mutated TCF/LEF binding sites and is used to measure non-specific effects.

References

Application Notes and Protocols: TC-E 5001 Treatment of SW480 and DLD-1 Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and specific dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer (CRC). In CRC cell lines such as SW480 and DLD-1, which harbor mutations in the Adenomatous Polyposis Coli (APC) gene, the Wnt/β-catenin pathway is constitutively active, leading to uncontrolled cell proliferation and tumor growth.

By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, promoting the degradation of β-catenin and thereby inhibiting the transcription of Wnt target genes. This mechanism of action makes this compound a promising therapeutic agent for the treatment of Wnt-driven cancers. These application notes provide a summary of the expected effects of tankyrase inhibition on SW480 and DLD-1 cell lines and detailed protocols for relevant experiments. While direct studies using this compound on these specific cell lines are not extensively documented in publicly available literature, the data presented is based on the well-established effects of other potent tankyrase inhibitors on the same cell lines and pathways.

Data Presentation

The following tables summarize quantitative data on the effects of tankyrase inhibitors on SW480 and DLD-1 cell lines. This data is collated from studies using various tankyrase inhibitors and serves as a predictive guide for the effects of this compound.

Table 1: Effect of Tankyrase Inhibitors on Wnt Target Gene Expression in SW480 and DLD-1 Cells

Cell LineTankyrase InhibitorConcentrationTarget GeneFold Change/Percent ReductionReference
SW480JW5510 µmol/LAXIN245% reduction[1]
SW480JW5525 µmol/LAXIN255% reduction[1]
SW480JW5510 µmol/LSP515% reduction[1]
SW480JW5525 µmol/LSP538% reduction[1]
SW480JW5510 µmol/LNKD17% reduction[1]
SW480JW5525 µmol/LNKD131% reduction[1]
DLD-1JW5510 µmol/LAXIN272% reduction[1]
DLD-1JW5510 µmol/LSP538% reduction[1]
DLD-1JW5510 µmol/LNKD166% reduction[1]
SW480JW7410 µmol/LAXIN240% reduction[2]
SW480JW7425 µmol/LAXIN264% reduction[2]
DLD-1JW7410 µmol/LAXIN272% reduction[2]
DLD-1LZZ-0230 µMβ-cateninSignificant decrease[3]
SW480LZZ-0230 µMβ-cateninSignificant decrease[3]

Table 2: Effect of Tankyrase Inhibitors on Cell Proliferation and Viability in SW480 and DLD-1 Cells

Cell LineTankyrase InhibitorAssayConcentrationEffectReference
SW480JW55IncuCyte10 µmol/L55% reduction in confluency after 9 days[1]
SW480JW74MTS Assay11.8 µmol/L (GI50)50% growth inhibition[2]
DLD-1LZZ-02CCK8 Assay30 µMSignificant inhibition of proliferation[3]
SW480LZZ-02CCK8 Assay30 µMSignificant inhibition of proliferation[3]
DLD-1XAV939Colony FormationNot specifiedSuppression of cell proliferation[4]
SW480XAV939Colony FormationNot specifiedSuppression of cell proliferation[4]

Experimental Protocols

Protocol 1: Cell Culture
  • Cell Lines: SW480 (ATCC® CCL-228™) and DLD-1 (ATCC® CCL-221™).

  • Culture Medium: For SW480, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). For DLD-1, use RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: Culture SW480 cells at 37°C in a humidified atmosphere without CO₂. Culture DLD-1 cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% (w/v) Trypsin-EDTA to detach the cells.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blotting for Wnt Signaling Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers for Wnt target genes such as AXIN2, MYC, and CCND1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 5: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. Tankyrase inhibition is expected to induce a G1 cell cycle arrest[4].

Mandatory Visualization

Wnt_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCateninN β-catenin BetaCatenin->BetaCateninN Translocation TCE5001 This compound Tankyrase Tankyrase TCE5001->Tankyrase Inhibits Tankyrase->DestructionComplex Destabilizes Axin TCF_LEF TCF/LEF BetaCateninN->TCF_LEF WntTargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->WntTargetGenes Transcription Proliferation Cell Proliferation WntTargetGenes->Proliferation

Caption: this compound inhibits tankyrase, stabilizing the β-catenin destruction complex.

Experimental_Workflow Start Start: Culture SW480/DLD-1 Cells Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (Wnt Pathway Proteins) Treatment->WesternBlot qRT_PCR qRT-PCR (Wnt Target Genes) Treatment->qRT_PCR CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis (IC50, Gene Expression, Cell Cycle Distribution) Viability->DataAnalysis WesternBlot->DataAnalysis qRT_PCR->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Evaluate Therapeutic Potential DataAnalysis->Conclusion

Caption: Workflow for evaluating this compound's effects on colorectal cancer cells.

Logical_Relationship TCE5001 This compound TankyraseInhibition Tankyrase Inhibition TCE5001->TankyraseInhibition AxinStabilization Axin Stabilization TankyraseInhibition->AxinStabilization BetaCateninDegradation Increased β-catenin Degradation AxinStabilization->BetaCateninDegradation WntSignalingDownregulation Wnt Signaling Downregulation BetaCateninDegradation->WntSignalingDownregulation ReducedGeneExpression Reduced Wnt Target Gene Expression WntSignalingDownregulation->ReducedGeneExpression CellCycleArrest G1 Cell Cycle Arrest WntSignalingDownregulation->CellCycleArrest Apoptosis Apoptosis WntSignalingDownregulation->Apoptosis ReducedProliferation Reduced Cell Proliferation ReducedGeneExpression->ReducedProliferation CellCycleArrest->ReducedProliferation AntitumorEffect Antitumor Effect ReducedProliferation->AntitumorEffect Apoptosis->AntitumorEffect

Caption: Logical flow of this compound's antitumor mechanism in Wnt-addicted cells.

References

Application Notes and Protocols for Wnt Signaling Reporter Assay with TC-E 5001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. A key downstream event in the canonical Wnt pathway is the nuclear translocation of β-catenin, which complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes.

This application note provides a detailed protocol for a Wnt signaling reporter assay to characterize the inhibitory activity of TC-E 5001, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that acts as an essential coactivator of the TCF4/β-catenin transcriptional complex.[1][2] By inhibiting TNIK, this compound is expected to abrogate TCF/LEF-mediated transcription, thus blocking the Wnt signaling cascade.[1][3] This assay utilizes a luciferase reporter construct under the control of TCF/LEF responsive elements to quantify the activity of the Wnt pathway.

Principle of the Assay

The Wnt signaling reporter assay is based on the transcriptional activation of a reporter gene, in this case, firefly luciferase, driven by a promoter containing multiple TCF/LEF binding sites (e.g., TOPflash). In the presence of a Wnt signal (e.g., Wnt3a stimulation), stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of the luciferase gene. The resulting luminescence is directly proportional to the Wnt pathway activity. When cells are treated with an inhibitor like this compound, the TCF/LEF-mediated transcription is suppressed, resulting in a decrease in the luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used for normalization to account for variations in transfection efficiency and cell number.

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Axin Axin LRP->Axin GSK3b GSK3β Dsh->GSK3b APC APC BetaCatenin_cyto β-catenin APC->BetaCatenin_cyto Axin->BetaCatenin_cyto GSK3b->BetaCatenin_cyto P CK1 CK1 CK1->BetaCatenin_cyto P Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK WntTargetGenes Wnt Target Genes TNIK->WntTargetGenes Activation TCE5001 This compound TCE5001->TNIK

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Workflow

Experimental_Workflow Cell_Seeding 1. Seed HEK293T cells in 96-well plate Transfection 2. Co-transfect with TOPflash and pRL-TK plasmids Cell_Seeding->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Treatment 4. Treat with this compound and/or Wnt3a Incubation1->Treatment Incubation2 5. Incubate for 16-24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Luminescence 7. Measure Firefly and Renilla luminescence Lysis->Luminescence Analysis 8. Data Analysis: Normalize and calculate % inhibition Luminescence->Analysis

Caption: Workflow for the Wnt signaling reporter assay using this compound.

Materials and Methods

Reagents and Materials
  • HEK293T cells (or other suitable cell line with an active Wnt pathway)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TOPflash (TCF/LEF reporter) and FOPflash (negative control) plasmids

  • pRL-TK plasmid (Renilla luciferase control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Wnt3a protein or Wnt3a-conditioned medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Wnt Reporter Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HEK293T cells in complete growth medium.

    • Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of TOPflash (or FOPflash) and 10 ng of pRL-TK plasmid per well.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Aspirate the transfection medium from the wells.

    • Add the this compound dilutions to the appropriate wells.

    • To activate the Wnt pathway, add recombinant Wnt3a (e.g., 100 ng/mL) or Wnt3a-conditioned medium (e.g., 50% v/v) to all wells except the negative control.[4]

    • Include the following controls:

      • Negative Control: Cells with reporter plasmids, without Wnt3a or this compound.

      • Positive Control: Cells with reporter plasmids and Wnt3a, without this compound.

      • Vehicle Control: Cells with reporter plasmids, Wnt3a, and the highest concentration of DMSO used for this compound.

      • FOPflash Control: Cells transfected with the FOPflash plasmid to measure non-specific activation.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Aspirate the medium and wash the cells once with PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.[4]

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

Data Analysis
  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to obtain the normalized relative light units (RLU).

  • Calculate the percentage of Wnt signaling inhibition using the following formula:

    % Inhibition = [1 - (RLUsample - RLUnegative control) / (RLUpositive control - RLUnegative control)] x 100

  • Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

Expected Results and Data Presentation

The treatment of Wnt3a-stimulated cells with this compound is expected to result in a dose-dependent decrease in firefly luciferase activity. The FOPflash control should show minimal luciferase activity, confirming the specificity of the TOPflash reporter. The quantitative data can be summarized in the following tables.

Table 1: Raw Luminescence Data (Example)

Treatment[this compound] (nM)Firefly RLURenilla RLU
Negative Control01,50050,000
Positive Control050,00052,000
Vehicle Control0 (DMSO)49,50051,000
This compound145,00050,500
This compound1030,00051,500
This compound10012,00049,000
This compound10002,00050,000
FOPflash Control01,60051,000

Table 2: Normalized Data and Inhibition Calculation (Example)

Treatment[this compound] (nM)Normalized RLU (Firefly/Renilla)% Inhibition
Negative Control00.0300
Positive Control00.962N/A
Vehicle Control0 (DMSO)0.971-1.0
This compound10.8917.6
This compound100.58340.7
This compound1000.24577.0
This compound10000.04099.0
FOPflash Control00.031N/A

Troubleshooting

IssuePossible CauseSolution
High background in negative control Leaky reporter plasmid; endogenous Wnt activity in cell lineUse FOPflash to assess non-specific activity; use a cell line with lower basal Wnt signaling.
Low signal in positive control Low transfection efficiency; inactive Wnt3a; insufficient incubation timeOptimize transfection protocol; use fresh, active Wnt3a; optimize incubation time (16-24 hours).
High variability between replicates Inconsistent cell seeding; pipetting errorsEnsure a single-cell suspension for seeding; use calibrated pipettes and careful technique.
This compound shows cytotoxicity Compound is toxic at high concentrationsPerform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish inhibition from cell death.

Conclusion

This application note provides a comprehensive protocol for performing a Wnt signaling reporter assay to evaluate the inhibitory potential of this compound. This assay is a robust and reliable method for quantifying the dose-dependent inhibition of the canonical Wnt pathway and for determining the IC50 of TNIK inhibitors. The results from this assay can be instrumental in the preclinical development of novel anticancer therapeutics targeting the Wnt signaling pathway.

References

Application Notes and Protocols for TC-E 5001 in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Tankyrases play a crucial role in the regulation of this pathway by targeting AXIN1 and AXIN2, components of the β-catenin destruction complex, for degradation. Inhibition of Tankyrase activity by this compound leads to the stabilization of AXIN proteins, thereby promoting the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1]

The Wnt/β-catenin pathway is fundamental for embryonic development, tissue homeostasis, and stem cell maintenance.[2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in genes like APC lead to constitutive pathway activation.[1] Three-dimensional (3D) organoid culture systems, especially those derived from patient tumors (patient-derived organoids or PDOs), have emerged as powerful preclinical models that recapitulate the genetics, histology, and therapeutic responses of the original tumor. Given the critical role of Wnt signaling in the growth of intestinal and CRC organoids, this compound presents a valuable tool for investigating Wnt pathway dependency and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the utilization of this compound in 3D organoid cultures, with a focus on colorectal cancer organoids as a primary model system.

Data Presentation

Table 1: Chemical and Biological Properties of this compound

PropertyValueReference
Chemical Name 3-(4-Methoxyphenyl)-5-[[[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole
CAS Number 865565-29-3
Molecular Formula C₂₀H₁₉N₅O₃S
Molecular Weight 409.46 g/mol
Target(s) Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2)
Mechanism of Action Inhibition of TNKS1/2 leads to stabilization of Axin and subsequent degradation of β-catenin, inhibiting Wnt signaling.
Solubility Soluble in DMSO
Storage Store at +4°C for short term, -20°C for long term.

Table 2: Recommended Starting Concentrations for this compound in Colorectal Cancer Organoid Viability Assays

Based on published data for other potent Tankyrase inhibitors in CRC organoids, the following concentration range is recommended for initial dose-response studies.

Concentration RangeRationale
0.1 nM - 100 nM Potent Tankyrase inhibitors have shown EC₅₀ values in the low nanomolar range in CRC organoid viability assays.
100 nM - 10 µM Higher concentrations can be used to establish a maximal effect and to investigate potential off-target effects.

Note: The optimal concentration of this compound is cell line-dependent and should be determined empirically for each specific organoid line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When required, thaw an aliquot at room temperature and dilute to the desired working concentration in the appropriate organoid culture medium.

Caution: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v).

Protocol 2: Treatment of Colorectal Cancer Organoids with this compound for Viability Assessment

This protocol describes a method for assessing the effect of this compound on the viability of established CRC organoid lines using a luminescence-based ATP assay.

Materials:

  • Established human colorectal cancer organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • CRC organoid culture medium (see Table 3 for a typical composition)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • Trypsin-EDTA (0.05%)

  • 96-well clear-bottom, white-walled plates

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Organoid Dissociation:

    • Collect established organoids from the basement membrane matrix domes by mechanical disruption in ice-cold PBS.

    • Centrifuge the organoid suspension at 300 x g for 5 minutes at 4°C.

    • Incubate the organoid pellet in cell recovery solution for 30-60 minutes on ice to dissolve the basement membrane matrix.

    • Wash the organoids with cold PBS and centrifuge again.

    • Dissociate the organoids into single cells or small cell clusters by incubating with 0.05% Trypsin-EDTA for 5-10 minutes at 37°C, followed by mechanical disruption by pipetting.

    • Neutralize the trypsin with culture medium and centrifuge to pellet the cells.

  • Seeding Organoids:

    • Resuspend the cell pellet in a fresh basement membrane matrix on ice.

    • Seed 5-10 µL of the cell/matrix suspension into the center of each well of a pre-warmed 96-well plate, forming a dome.

    • Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in CRC organoid culture medium. A typical starting range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control (at a concentration equivalent to the highest this compound concentration, e.g., 0.1%).

    • Gently add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 days. Change the medium with freshly prepared this compound or vehicle control every 2-3 days.

  • Viability Assessment:

    • After the treatment period, equilibrate the plate and the 3D cell viability assay reagent to room temperature for 30 minutes.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Table 3: Typical Composition of Human Colorectal Cancer Organoid Culture Medium

ComponentFinal ConcentrationPurpose
Advanced DMEM/F12-Basal Medium
HEPES10 mMBuffering
GlutaMAX™1xStable glutamine source
N-2 Supplement1xSupports neuronal cell survival
B-27 Supplement1xSupports neuronal cell survival
N-Acetylcysteine1 mMAntioxidant
Human EGF50 ng/mLMitogen
Human Noggin100 ng/mLBMP inhibitor
Human R-spondin 1500 ng/mL - 1 µg/mLWnt agonist
A83-01500 nMTGF-β inhibitor
SB20219010 µMp38 inhibitor
Y-2763210 µMROCK inhibitor (added for the first 2-3 days after passaging)
Penicillin-Streptomycin1xAntibiotic

Note: For many CRC organoids with APC mutations, the requirement for Wnt3a and R-spondin in the culture medium may be reduced or eliminated as the Wnt pathway is constitutively active.

Protocol 3: Western Blot Analysis of Wnt Pathway Inhibition

This protocol outlines the steps to assess the effect of this compound on the protein levels of key Wnt pathway components.

Procedure:

  • Organoid Culture and Treatment: Culture and treat CRC organoids with this compound at the desired concentrations (e.g., around the EC₅₀ value) for 24-72 hours as described in Protocol 2.

  • Protein Extraction:

    • Harvest the organoids and dissolve the basement membrane matrix as described in Protocol 2.

    • Wash the organoid pellet with ice-cold PBS.

    • Lyse the organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin2, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: Treatment with this compound is expected to cause an increase in the protein levels of Axin2 and a decrease in the levels of active and total β-catenin.

Mandatory Visualization

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Analysis start Start: Established CRC Organoid Culture dissociate Dissociate Organoids to Single Cells/Small Clusters start->dissociate seed Seed Cells in Basement Membrane Matrix dissociate->seed treat Treat with this compound (Dose-Response) or Vehicle seed->treat incubate Incubate for 4-6 Days (Refresh medium every 2-3 days) treat->incubate viability Viability Assay (e.g., CellTiter-Glo 3D) incubate->viability western Western Blot (Axin2, β-catenin) incubate->western imaging Imaging/Morphology (Microscopy) incubate->imaging analyze Data Analysis (EC₅₀, Protein Levels, Phenotype) viability->analyze western->analyze imaging->analyze

Caption: Experimental workflow for this compound treatment in CRC organoids.

Logical_Relationship cluster_molecular Molecular Effects cluster_phenotypic Phenotypic Outcomes in CRC Organoids TC_E_5001 This compound Treatment inhibit_tnks Inhibition of Tankyrase 1/2 TC_E_5001->inhibit_tnks stabilize_axin Stabilization of Axin2 inhibit_tnks->stabilize_axin degrade_beta_catenin Degradation of β-catenin stabilize_axin->degrade_beta_catenin inhibit_wnt Inhibition of Wnt Signaling degrade_beta_catenin->inhibit_wnt reduce_viability Reduced Organoid Viability/Growth inhibit_wnt->reduce_viability change_morphology Altered Organoid Morphology (e.g., cystic to solid) inhibit_wnt->change_morphology reduce_stemness Decreased Stem Cell Marker Expression inhibit_wnt->reduce_stemness

References

Application Notes and Protocols for TC-E 5001 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5001 is a potent and selective dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Tankyrases play a critical role in the degradation of Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression. Aberrant Wnt signaling is a well-established driver in various cancers, making this compound a promising therapeutic agent for investigation in oncology.

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of its mechanism of action. The information is intended to guide researchers in the design and execution of preclinical studies to evaluate the in vivo efficacy of this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that PARsylate Axin, marking it for ubiquitination and degradation. This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

This compound inhibits the catalytic activity of TNKS1 and TNKS2, preventing the PARsylation and subsequent degradation of Axin. The resulting stabilization of the destruction complex leads to the constitutive degradation of β-catenin, thereby inhibiting Wnt signaling.

Signaling Pathway Diagram

Wnt_Pathway_TC_E_5001 cluster_off Wnt OFF State (this compound Active) cluster_on Wnt ON State (No Inhibition) This compound This compound Tankyrase (TNKS1/2) Tankyrase (TNKS1/2) This compound->Tankyrase (TNKS1/2) Inhibits Axin Axin Tankyrase (TNKS1/2)->Axin PARsylation & Degradation Destruction Complex\n(Axin, APC, GSK3β, CK1α) Destruction Complex (Axin, APC, GSK3β, CK1α) Axin->Destruction Complex\n(Axin, APC, GSK3β, CK1α) Stabilizes β-catenin β-catenin Destruction Complex\n(Axin, APC, GSK3β, CK1α)->β-catenin Phosphorylation Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Wnt Target Genes Wnt Target Genes β-catenin->Wnt Target Genes No Activation Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Tankyrase_on Tankyrase (TNKS1/2) Frizzled/LRP5/6->Tankyrase_on Activation Axin_on Axin Tankyrase_on->Axin_on PARsylation & Degradation β-catenin_on β-catenin Axin_on->β-catenin_on No Degradation β-catenin_nuc β-catenin (Nuclear) β-catenin_on->β-catenin_nuc TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Wnt Target Genes_on Wnt Target Genes TCF/LEF->Wnt Target Genes_on Activation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data from Mouse Xenograft Models

Disclaimer: As of the last update, specific in vivo efficacy data for this compound in peer-reviewed publications is limited. The following table is a template based on typical data presentation for small molecule inhibitors in xenograft studies and should be populated with experimental data as it becomes available.

Cancer TypeCell LineMouse StrainAdministration RouteDosing RegimenTumor Growth Inhibition (TGI) %Reference
Colorectal CancerSW480Nude (nu/nu)Oral (p.o.)50 mg/kg, QDData not available(Anticipated)
Breast CancerMDA-MB-231NSGIntraperitoneal (i.p.)30 mg/kg, BIWData not available(Anticipated)
Pancreatic CancerPANC-1SCIDOral (p.o.)75 mg/kg, QDData not available(Anticipated)

Abbreviations: QD = once daily, BIW = twice weekly.

Experimental Protocols

The following protocols are generalized for the administration of a small molecule inhibitor like this compound in a subcutaneous mouse xenograft model. Specific parameters such as cell number, tumor volume at the start of treatment, and the formulation of this compound should be optimized for each specific study.

Cell Culture and Xenograft Implantation

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional)

  • 6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID)

  • Syringes and needles (25-27 gauge)

Protocol:

  • Culture cancer cells in the recommended medium to ~80-90% confluency.

  • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

  • Resuspend cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.

  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mice.

  • Monitor the mice for tumor growth.

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, 10% DMSO/90% corn oil)

  • Balance, vortex, and sonicator

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle solution.

  • Carefully weigh the this compound powder and add it to the vehicle.

  • Vortex and/or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh daily unless stability data indicates otherwise.

Administration of this compound

Materials:

  • Prepared this compound formulation

  • Animal balance

  • Oral gavage needles or syringes for intraperitoneal injection

Protocol:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Weigh each mouse daily before dosing to ensure accurate dose calculation.

  • Administer the this compound formulation or vehicle control via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume should be appropriate for the mouse size (e.g., 5-10 mL/kg for oral gavage).

  • Continue dosing according to the planned schedule (e.g., daily, twice weekly).

Monitoring and Endpoint Analysis

Materials:

  • Calipers

  • Anesthetic and euthanasia agents

Protocol:

  • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Record body weights at the same frequency as tumor measurements.

  • At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice according to institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology, gene expression).

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Formulation 5. Prepare this compound Formulation and Vehicle Randomization->Formulation Administration 6. Daily Administration (e.g., Oral Gavage) Formulation->Administration Monitoring 7. Monitor Tumor Volume and Body Weight (2-3x/week) Administration->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Euthanasia 9. Euthanize Mice and Excise Tumors Endpoint->Euthanasia Analysis 10. Tumor Weight Measurement, Pharmacodynamics, Histology Euthanasia->Analysis

Caption: A typical experimental workflow for a mouse xenograft study with this compound.

Conclusion

This compound represents a targeted therapeutic approach for cancers driven by aberrant Wnt/β-catenin signaling. The protocols and information provided in these application notes offer a framework for the preclinical in vivo evaluation of this compound. Rigorous and well-designed xenograft studies are essential to determine the efficacy and therapeutic potential of this compound, paving the way for potential clinical development. Researchers are encouraged to adapt and optimize these protocols to suit their specific cancer models and research questions.

References

Application Notes and Protocols for TC-E 5001 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on preclinical data for the compound AMXI-5001. It is assumed that TC-E 5001 and AMXI-5001 are developmental designations for the same molecule.

Introduction

This compound is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This dual mechanism of action offers a promising strategy in cancer therapy by simultaneously targeting two critical cellular processes: DNA repair and cell division.[1][3] PARP enzymes are essential for the repair of single-strand DNA breaks, and their inhibition leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Microtubule targeting agents interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis. The synchronous inhibition of both pathways by a single agent may lead to synergistic antitumor effects and overcome resistance mechanisms.

These application notes provide a summary of preclinical findings on the use of this compound in combination with other chemotherapy agents, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of this compound (as AMXI-5001)

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, with significantly lower IC50 values compared to clinically approved PARP inhibitors.

Cell LineCancer TypeIC50 (nM) of AMXI-5001
MDA-MB-436Triple-Negative Breast Cancer (BRCA mutant)7
OVCAR-8Ovarian CancerNot Specified
KYSE-70Esophageal Squamous Cell CarcinomaNot Specified
A549Lung CarcinomaNot Specified
Various (110 cell lines) Multiple Cancer Types Potency 20 to >10,000-fold higher than clinical PARP inhibitors
Synergistic Effects of this compound (as AMXI-5001) in Combination with Chemotherapy Agents

Preclinical studies have shown that this compound acts synergistically with standard-of-care chemotherapy agents in various cancer cell lines.

Combination with DNA Damaging Agents and a Topoisomerase Inhibitor in MDA-MB-436 Cells

Combination AgentClassObservation
GemcitabineDNA Damaging AgentPotent anti-proliferative effect
Cisplatin (B142131)DNA Damaging AgentPotent anti-proliferative effect
EtoposideDNA Damaging AgentPotent anti-proliferative effect
TopotecanTopoisomerase InhibitorPotent anti-proliferative effect

Combination with Standard Chemotherapy in KYSE-70 Esophageal Squamous Cell Carcinoma Cells

Combination AgentClassObservation
CisplatinDNA Damaging AgentSynergistically inhibits growth
5-Fluorouracil (B62378) (5-FU)AntimetaboliteSynergistically inhibits growth

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Assay)

This protocol is used to assess the cytotoxic effects of this compound alone or in combination with other agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and other chemotherapy agents

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and/or the combination agent in culture medium.

  • Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.

  • For combination studies, drugs can be added simultaneously or sequentially.

  • Incubate the plates for a specified period (e.g., 3 to 6 days).

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.

PARP-DNA Trapping Assay

This assay quantifies the ability of this compound to trap PARP enzymes on DNA.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, OVCAR-8)

  • This compound and control PARP inhibitors (e.g., olaparib, talazoparib)

  • Methyl methanesulfonate (B1217627) (MMS)

  • Subcellular protein fractionation kit

  • Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Culture cells overnight in 6-well plates.

  • Co-treat cells with a low dose of MMS (e.g., 0.01%) and varying concentrations of this compound or control inhibitors for 1-3 hours.

  • Wash and harvest the cells.

  • Perform subcellular fractionation to separate the chromatin-bound proteins from the nuclear-soluble proteins according to the manufacturer's protocol.

  • Quantify the protein concentration in the chromatin-bound fractions.

  • Perform Western blot analysis on the chromatin-bound fractions using antibodies against PARP1 and Histone H3.

  • Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., MDA-MB-436, KYSE-70)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound in combination).

  • Administer this compound orally at the desired dose and schedule.

  • Administer the combination agent according to its established protocol.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Visualizations

Signaling Pathway of this compound Dual Inhibition

TC-E_5001_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP Inhibition cluster_2 Microtubule Polymerization Inhibition cluster_3 Cellular Outcomes DNA_SSB Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates PAR_synthesis PAR Synthesis PARP->PAR_synthesis DSB_formation Double-Strand Break Formation PARP->DSB_formation leads to unrepaired SSB DNA_Repair_BER Base Excision Repair PAR_synthesis->DNA_Repair_BER Apoptosis Apoptosis DSB_formation->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis TCE_5001 This compound TCE_5001->PARP inhibits TCE_5001->Microtubules inhibits polymerization

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vitro Synergy Studies

Synergy_Workflow Start Start: Cell Seeding Drug_Prep Prepare Serial Dilutions (this compound & Chemo Agent) Start->Drug_Prep Treatment Treat Cells with Single Agents and Combinations Drug_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Analysis Calculate % Viability and Determine Synergy (e.g., CI) Data_Acquisition->Analysis End End: Report Results Analysis->End

Caption: Workflow for assessing in vitro synergy.

Conclusion

The preclinical data for this compound (AMXI-5001) suggests that its dual inhibitory action on PARP and microtubule polymerization translates into potent and broad anticancer activity. Furthermore, its ability to synergize with standard chemotherapy agents like cisplatin and 5-fluorouracil highlights its potential as a valuable component of combination therapy regimens. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the precise molecular mechanisms underlying the observed synergies and to evaluate the efficacy and safety of these combinations in more advanced preclinical and clinical settings.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to TC-E 5001 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TC-E 5001 is a potent and specific dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in the regulation of the canonical Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This enhanced stability of the destruction complex promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that are critical for cell proliferation and survival.

Given its mechanism of action, this compound is a valuable tool for investigating the role of Wnt signaling in various cellular processes and a potential therapeutic agent in cancers characterized by aberrant Wnt pathway activation. Flow cytometry is an indispensable technique for characterizing the phenotypic effects of this compound on cell populations, enabling quantitative analysis of cell cycle progression and apoptosis. This application note provides detailed protocols for these analyses.

Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase activity leads to the PARsylation and subsequent degradation of Axin, thus destabilizing the destruction complex and allowing β-catenin to accumulate. This compound inhibits this process, stabilizing Axin and suppressing Wnt signaling.

Wnt_Pathway This compound inhibits Tankyrase, stabilizing the destruction complex and preventing β-catenin accumulation. cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->Wnt_Genes_off Transcription OFF Tankyrase_off Tankyrase Axin_off Axin Tankyrase_off->Axin_off PARsylation Axin_off->Destruction_Complex TCE5001 This compound TCE5001->Tankyrase_off Inhibition Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inact Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_inact beta_catenin_on β-catenin (Accumulation) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Wnt_Genes_on Activation Proliferation Cell Proliferation Wnt_Genes_on->Proliferation

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes example quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., SW480, which has a constitutively active Wnt pathway) treated with this compound for 48 hours.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
Vehicle Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.84.5 ± 0.82.1 ± 0.4
This compound (100 nM)68.5 ± 3.515.3 ± 2.016.2 ± 1.915.8 ± 2.25.7 ± 1.1
This compound (500 nM)75.1 ± 4.28.7 ± 1.316.2 ± 2.528.9 ± 3.112.4 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with actual experimental results.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the preparation and analysis of cells for cell cycle distribution following treatment with this compound.[2][3]

Materials:

  • Cell line of interest (e.g., SW480)

  • Complete cell culture medium

  • This compound

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Collect cells into a 15 mL conical tube. For suspension cells, collect directly into the tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol carefully. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence parameter corresponding to PI (e.g., FL2-A). Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: Collect both the culture supernatant (containing floating, potentially apoptotic cells) and the adherent cells. Detach adherent cells gently (e.g., with Accutase or mild trypsinization). Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with 2 mL of ice-cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution and Acquisition: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.

  • Data Analysis: Use appropriate software to create a dot plot of Annexin V fluorescence versus PI fluorescence. Set quadrants to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Visualization of Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Seed Seed Cells Treat Treat with this compound or Vehicle Seed->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend_Annexin Resuspend in Binding Buffer Wash->Resuspend_Annexin Fix Fix in 70% Ethanol Wash->Fix Stain_Annexin_PI Stain with Annexin V & PI Resuspend_Annexin->Stain_Annexin_PI Analyze_Apoptosis Flow Cytometry Analysis Stain_Annexin_PI->Analyze_Apoptosis Stain_PI Stain with PI/RNase A Fix->Stain_PI Analyze_CellCycle Flow Cytometry Analysis Stain_PI->Analyze_CellCycle

Caption: General workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

TC-E 5001 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TC-E 5001 in DMSO and cell culture media, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] For optimal stability, it is advisable to use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3][4]

Q2: How should I store the this compound stock solution?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C.[5] For short-term storage of a few days, -20°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles to minimize compound degradation.

Q3: I observed precipitation when diluting my this compound DMSO stock in cell culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many organic compounds. To address this, you can try the following troubleshooting steps:

  • Vortexing or Sonication: Gently vortex or sonicate the solution to aid in dissolution.

  • Warming: Briefly warm the solution to 37°C.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

Q4: What is the maximum recommended concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept low, typically below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is recommended to run a solvent control to assess the impact of DMSO on your specific cells.

Q5: How stable is this compound in cell culture media?

A5: The stability of this compound in cell culture media at 37°C can be influenced by factors such as the media composition (e.g., presence of serum, pH). It is highly recommended to prepare fresh dilutions of this compound in cell culture media for each experiment from a frozen DMSO stock and not to store it in the media for extended periods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor aqueous solubility of this compound.- Vortex or sonicate the diluted solution. - Briefly warm the solution to 37°C. - Perform stepwise dilutions. - Ensure the final DMSO concentration is appropriate and does not exceed cytotoxic levels.
Inconsistent Experimental Results - Degradation of this compound in stock solution due to improper storage. - Instability of this compound in cell culture media over the experiment's duration.- Aliquot the DMSO stock solution and avoid repeated freeze-thaw cycles. - Prepare fresh dilutions of this compound in media for each experiment. - Perform a stability test of this compound in your specific cell culture media.
High Background or Off-Target Effects in Cell-Based Assays High concentration of DMSO in the final culture medium.- Ensure the final DMSO concentration is below 0.5%. - Include a vehicle control (media with the same concentration of DMSO) in your experiments to assess solvent effects.
Cell Contamination The compound solution is not sterile.- Prepare the stock solution in sterile DMSO. - Use sterile techniques when diluting the compound in cell culture media. - Include antibiotics like penicillin-streptomycin (B12071052) in the cell culture media to prevent bacterial contamination.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Treating Cells with this compound

  • Culture your cells of interest to the desired confluency in the appropriate cell culture medium.

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare the final working concentrations of this compound by diluting the stock solution directly into pre-warmed (37°C) cell culture medium immediately before use.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubate the cells for the desired experimental duration.

Signaling Pathway and Experimental Workflow

This compound is a dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin for degradation. Inhibition of Tankyrases by this compound leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby inhibiting Wnt signaling.

TC_E_5001_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_inhibition Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation (Degradation Signal) APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Activation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription TCE5001 This compound TNKS Tankyrase (TNKS1/2) TCE5001->TNKS Inhibition TNKS->Axin PARsylation (Promotes Degradation) Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock culture_cells Culture Cells to Desired Confluency start->culture_cells prepare_working Prepare Working Solutions of this compound in Media prepare_stock->prepare_working culture_cells->prepare_working treat_cells Treat Cells with this compound (and DMSO vehicle control) prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Analyze Experimental Endpoint (e.g., Cell Viability, Gene Expression) incubate->analyze end End analyze->end

References

Potential off-target effects of TC-E 5001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of the tankyrase inhibitor, TC-E 5001. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, dual small molecule inhibitor of Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B)[1]. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway[2][3].

Q2: What are the known potency values for this compound against its primary targets?

The inhibitory potency of this compound has been determined in biochemical assays. It is also established that this compound is devoid of activity at PARP1 and PARP2 at concentrations up to 19 μM[1].

Table 1: On-Target Activity of this compound

TargetKdIC50
TNKS179 nM-
TNKS228 nM33 nM
PARP1->19 µM
PARP2->19 µM
Data from Tocris Bioscience.[1]

Q3: What are the expected on-target effects of this compound?

Inhibition of tankyrase by this compound is expected to produce the following primary effects:

  • Stabilization of Axin: Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. Inhibition of tankyrase leads to the accumulation of Axin.

  • Downregulation of Wnt/β-catenin Signaling: Increased Axin levels enhance the activity of the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. This results in reduced nuclear β-catenin and decreased transcription of Wnt target genes (e.g., c-Myc, Cyclin D1).

Q4: What are the potential off-target effects of this compound?

While a comprehensive public kinome scan for this compound is not available, analysis of other tankyrase inhibitors suggests potential for off-target activities. This compound contains a 1,2,4-triazole (B32235) scaffold, similar to other selective tankyrase inhibitors like G007-LK, which target the adenosine (B11128) binding pocket and are known to have high selectivity over other PARP family members. However, studies with G007-LK have revealed effects on other signaling pathways which may be considered off-target or downstream effects of Wnt inhibition.

Disclaimer: The following table summarizes potential off-target pathways based on data from other tankyrase inhibitors. This information should be used as a guide for designing validation experiments and not as a definitive off-target profile for this compound.

Table 2: Inferred Potential Off-Target Signaling Pathways for this compound

Potential Off-Target PathwayRationale for ConsiderationKey Proteins to Monitor
Hippo/YAP Signaling The tankyrase inhibitor G007-LK has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in hepatocellular carcinoma cell lines.YAP, TAZ, AMOT proteins
PI3K/AKT Signaling Transcriptomic analysis of cell lines sensitive to G007-LK indicated inhibition of the PI3K/AKT signaling pathway.p-AKT, p-S6K, p-4E-BP1
Telomere Maintenance Tankyrase 1 is involved in regulating telomere length by PARsylating the telomeric repeat-binding factor 1 (TRF1).TRF1 levels, telomere length
Mitotic Spindle Formation Tankyrase 1 localizes to spindle poles and its activity is crucial for normal bipolar spindle structure. Inhibition can lead to mitotic arrest.Mitotic index, spindle morphology

Troubleshooting Guides

Observed Issue Potential Cause Suggested Action
Unexpected cellular phenotype not consistent with Wnt inhibition. Off-target effects on other signaling pathways (e.g., Hippo/YAP, PI3K/AKT).1. Validate on-target engagement: Perform a Western blot to confirm Axin stabilization and a reduction in active β-catenin. 2. Investigate potential off-targets: Use the "Protocol 1: Western Blotting for Off-Target Pathway Analysis" to check the phosphorylation status or protein levels of key off-target pathway members (see Table 2). 3. Perform a rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by activating that pathway.
Discrepancy between biochemical IC50 and cellular potency. Poor cell permeability, active efflux from cells, or compound instability in cell culture media.1. Assess cell permeability: Use cellular uptake assays. 2. Check for efflux pump activity: Co-incubate with known efflux pump inhibitors. 3. Verify compound stability: Use "Protocol 3: Compound Stability Assessment in Media."
High levels of cytotoxicity at concentrations required for Wnt inhibition. Off-target toxicity or on-target toxicity in the specific cell line.1. Perform a dose-response curve for cytotoxicity and compare it to the dose-response for Wnt inhibition. 2. Use an orthogonal approach: Compare the phenotype with that of a structurally different tankyrase inhibitor or with siRNA/CRISPR-mediated knockdown of TNKS1/2.
Variable results between experiments. Inconsistent inhibitor concentration due to precipitation or degradation. Cellular stress responses altering the signaling landscape.1. Ensure complete solubilization of the compound before each experiment. 2. Minimize freeze-thaw cycles of stock solutions. 3. Monitor cell health and confluency to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Western Blotting for Off-Target Pathway Analysis

Objective: To assess whether this compound affects key proteins in potential off-target signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • On-Target: Axin1, active β-catenin, total β-catenin.

      • Potential Off-Target: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, YAP, TAZ.

      • Loading Control: GAPDH, β-actin.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of target proteins in this compound-treated samples to the vehicle control.

Protocol 2: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Use a commercial kinase profiling service (e.g., Eurofins KINOMEscan™, Reaction Biology) or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Kinase Reaction: Incubate the plates at the optimal temperature (e.g., 30°C) for a specified period to allow for the enzymatic reaction.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Protocol 3: Compound Stability Assessment in Media

Objective: To determine the stability of this compound in cell culture media over the course of an experiment.

Methodology:

  • Sample Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Store the aliquots at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using LC-MS/MS.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its half-life in the culture medium. A significant decrease in concentration over the experimental period indicates compound instability.

Visualizations

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State (Aberrant in Cancer) cluster_inhibition Inhibition by this compound Wnt No Wnt Ligand DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation TCF TCF/LEF WntTargetGenes Wnt Target Genes OFF Wnt_on Wnt Ligand Frizzled Frizzled/LRP Wnt_on->Frizzled TNKS Tankyrase Frizzled->TNKS Signal Transduction Axin Axin TNKS->Axin PARsylation Proteasome_on Proteasome Axin->Proteasome_on Degradation BetaCatenin_on β-catenin (Accumulates) BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_on->BetaCatenin_nuc TCF_on TCF/LEF BetaCatenin_nuc->TCF_on WntTargetGenes_on Wnt Target Genes ON (Proliferation) TCF_on->WntTargetGenes_on TCE5001 This compound TNKS_inhibited Tankyrase TCE5001->TNKS_inhibited Inhibits Axin_stabilized Axin (Stabilized) TNKS_inhibited->Axin_stabilized PARsylation Blocked DestructionComplex_restored Restored Destruction Complex Axin_stabilized->DestructionComplex_restored BetaCatenin_degraded β-catenin DestructionComplex_restored->BetaCatenin_degraded Phosphorylation Proteasome_inhib Proteasome BetaCatenin_degraded->Proteasome_inhib Degradation

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

G start Start: Observe Unexpected Phenotype or Cytotoxicity confirm_on_target 1. Confirm On-Target Engagement (Western Blot for Axin/β-catenin) start->confirm_on_target off_target_screen 2. Broad Off-Target Screen (e.g., Kinome Scan) confirm_on_target->off_target_screen On-target effect confirmed, but phenotype is unexpected conclusion Conclusion: Identify Off-Target and/or Confirm On-Target Effect confirm_on_target->conclusion On-target effect NOT confirmed (Issue with compound/assay) hypothesis_driven 3. Hypothesis-Driven Validation (Western Blot for specific pathways) off_target_screen->hypothesis_driven Identify potential hits orthogonal_validation 4. Orthogonal Validation (siRNA/CRISPR or structurally different inhibitor) hypothesis_driven->orthogonal_validation Confirm specific off-target pathway modulation orthogonal_validation->conclusion

Caption: Experimental workflow for identifying potential off-target effects.

G issue Issue: Unexpected Phenotype q1 Is Axin stabilized and β-catenin degraded? issue->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Does phenotype match TNKS1/2 knockdown? ans1_yes->q2 check_compound Troubleshoot Assay: - Check compound integrity - Verify antibody quality - Confirm cell line identity ans1_no->check_compound ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no on_target Phenotype is likely On-Target ans2_yes->on_target off_target Phenotype is likely Off-Target ans2_no->off_target investigate_off_target Investigate Off-Targets: - Kinome Scan - Western for YAP/AKT pathways off_target->investigate_off_target

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting TC-E 5001 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TC-E 5001. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and ensure reproducible, high-quality data when working with this novel kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: I am observing significant variability in my IC50 values for this compound in cell viability assays. What are the common causes and how can I fix this?

A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several biological and technical factors.[1] Reproducibility is key for reliable data.[2][3]

Potential Causes & Solutions:

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, can have limited aqueous solubility.[4][5] Precipitation in media can lead to inconsistent effective concentrations.

    • Solution: Always prepare fresh dilutions of this compound from a concentrated DMSO stock just before use. Visually inspect the media for any signs of precipitation after adding the compound. Gentle warming or sonication of stock solutions can sometimes help, but compound stability should be verified.

  • Cell Health and Passage Number: The metabolic state and characteristics of cells can change with high passage numbers, affecting their response to inhibitors.

    • Solution: Use cells with a consistent and low passage number for all experiments. Routinely test for mycoplasma contamination, as it can dramatically alter cellular behavior.

  • Inconsistent Cell Seeding: Variation in the number of cells seeded per well is a major source of variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a consistent seeding density determined through optimization experiments. Avoid using the outer wells of 96-well plates, which are prone to the "edge effect" due to evaporation.

  • Assay Protocol Variations: Differences in incubation times or reagent handling can introduce variability.

    • Solution: Standardize all incubation times. Ensure reagents, like MTT or CellTiter-Glo, are brought to room temperature before use and are thoroughly mixed.

Troubleshooting Workflow for Inconsistent IC50 Values

Below is a logical workflow to diagnose the source of variability in your cell viability assays.

G start Inconsistent IC50 Results compound Check Compound Handling start->compound cells Evaluate Cell Culture Practices start->cells assay Review Assay Technique start->assay solubility Prepare Fresh Dilutions? Inspect for Precipitation? compound->solubility passage Low & Consistent Passage Number? cells->passage seeding Uniform Cell Seeding? Avoid Edge Effects? assay->seeding solution_compound Use Fresh Aliquots. Pre-warm media. solubility->solution_compound No end_node Consistent IC50 Achieved solubility->end_node Yes solution_cells Use Low Passage Cells. Standardize Culture. passage->solution_cells No passage->end_node Yes solution_assay Optimize Seeding Density. Use Proper Pipetting. seeding->solution_assay No seeding->end_node Yes solution_compound->end_node solution_cells->end_node solution_assay->end_node

Caption: A flowchart for troubleshooting inconsistent IC50 values.

Data Presentation: Impact of Cell Seeding Density on this compound IC50

This table illustrates how varying cell densities can impact the apparent IC50 value in a typical 72-hour MTT assay.

Cell LineSeeding Density (cells/well)This compound IC50 (nM)Standard Deviation (nM)
HT-292,00045.2± 5.1
HT-295,000 (Optimal) 50.7 ± 3.8
HT-2910,00078.9± 9.3
A5491,500112.4± 15.2
A5494,000 (Optimal) 121.5 ± 8.1
A5498,000188.2± 21.7

Data is hypothetical and for illustrative purposes.

Q2: I'm not seeing the expected inhibition of downstream signaling (e.g., phospho-ERK) in my Western Blots after treating with this compound. What could be wrong?

A2: A lack of target engagement can be due to issues with the compound, the experimental setup, or the detection method. This compound is designed to inhibit an upstream kinase in the MAPK pathway, so a reduction in phosphorylated ERK (p-ERK) is the expected pharmacodynamic readout.

Potential Causes & Solutions:

  • Suboptimal Lysate Preparation: Phosphorylation is a labile post-translational modification that can be lost if samples are not handled correctly.

    • Solution: Crucially, always use lysis buffers containing a fresh cocktail of phosphatase inhibitors in addition to protease inhibitors. Keep samples on ice at all times during preparation.

  • Incorrect Blocking Agent: The choice of blocking agent is critical for phospho-protein detection.

    • Solution: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background noise because phospho-specific antibodies may detect it. Use 5% Bovine Serum Albumin (BSA) in TBST instead.

  • Pathway Not Activated: The inhibitory effect of this compound will only be visible if the MAPK pathway is active.

    • Solution: In many cell lines, the pathway is basally active. However, in others (especially serum-starved cells), you may need to stimulate the pathway with a growth factor (e.g., EGF, FGF) prior to or concurrently with inhibitor treatment to see a robust p-ERK signal in your control samples.

  • Low Target Abundance: The phosphorylated form of a protein may be expressed at low levels.

    • Solution: Ensure you are loading a sufficient amount of total protein (at least 20-30 µg per lane is recommended). Using a highly sensitive chemiluminescent substrate can also help.

Signaling Pathway: this compound Target Engagement

This diagram illustrates the intended mechanism of action for this compound in the MAPK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseX Upstream Kinase X Receptor->KinaseX MEK MEK1/2 KinaseX->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors GF Growth Factor GF->Receptor TCE5001 This compound TCE5001->KinaseX Inhibits

Caption: this compound inhibits Upstream Kinase X to block ERK signaling.

Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the crystals.

  • Readout: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-ERK Inhibition

This protocol details the detection of p-ERK levels following treatment with this compound.

  • Cell Treatment & Lysis: Plate cells and treat with this compound and/or stimulants as required. After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST according to the manufacturer's recommendation.

  • Washing & Secondary Antibody: Wash the membrane 3x for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again (3x for 5 minutes in TBST). Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The signal from phospho-ERK should be normalized to the total ERK signal for each sample.

References

TC-E 5001 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of TC-E 5001, a potent dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Properly stored, the compound has a shelf life of over three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM. For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the stock solution is generally stable for up to three months.

Q3: Is this compound sensitive to light?

Q4: How many times can I freeze and thaw a stock solution of this compound?

A4: While several freeze-thaw cycles may not significantly damage the activity of many small molecule products, it is highly recommended to aliquot stock solutions into single-use volumes to maintain optimal compound integrity and ensure experimental reproducibility. For sensitive compounds, repeated freeze-thaw cycles can lead to degradation.

Stability and Storage Conditions Summary

ConditionFormTemperatureDurationRecommendations
Storage Solid0 - 4°CShort-term (days to weeks)Keep dry and dark.[1]
Solid-20°CLong-term (months to years)Keep dry and dark for optimal shelf life (>3 years).[1]
DMSO Stock Solution-20°CUp to 3 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
Shipping SolidAmbientShort-term (few weeks)The compound is stable enough for standard shipping times.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation upon dilution in aqueous media. The compound has lower solubility in aqueous solutions compared to DMSO. The final DMSO concentration may be too low to maintain solubility.- Perform serial dilutions in your aqueous medium. - Ensure thorough mixing after each dilution step. - If precipitation persists, gentle warming to 37°C or brief sonication may help redissolve the compound. Always ensure the precipitate is fully dissolved before use. - Maintain a final DMSO concentration that is sufficient for solubility but non-toxic to your cells (typically ≤ 0.5%).
Inconsistent experimental results. - Improper storage leading to compound degradation. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting of the viscous DMSO stock solution.- Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. - Use fresh aliquots for each experiment. - When pipetting DMSO, do so slowly and ensure the full volume is dispensed. Consider using reverse pipetting for higher accuracy.
No observable effect in a cell-based assay. - Incorrect dosage or treatment time. - Low compound activity due to degradation. - The cellular model is not responsive to Tankyrase inhibition.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration. - Use a fresh aliquot of the compound. - Confirm that the target pathway (Wnt/β-catenin) is active in your cell line. Include positive and negative controls in your experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • Reconstitution of Solid this compound:

    • Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.

    • Under sterile conditions, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the DMSO stock solution into cell culture medium or assay buffer to achieve the final desired concentrations.

    • Ensure the final concentration of DMSO in the assay is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Wnt Signaling Reporter Assay

This protocol describes a general method to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO₂.

  • Transfection:

    • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the transfection medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the cells.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Analyze the data to determine the IC₅₀ of this compound.

Visualizations

Signaling Pathway of this compound Action

TC_E_5001_Pathway cluster_wnt_off Wnt OFF State (this compound Action) This compound This compound Tankyrase (TNKS1/2) Tankyrase (TNKS1/2) This compound->Tankyrase (TNKS1/2) Inhibits Axin Axin Tankyrase (TNKS1/2)->Axin Promotes Degradation Destruction Complex Destruction Complex Axin->Destruction Complex Stabilizes β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for Degradation Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF No Nuclear Translocation Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Transcription OFF

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for this compound

Experimental_Workflow Start Start Reconstitute Solid this compound in DMSO Reconstitute Solid this compound in DMSO Start->Reconstitute Solid this compound in DMSO Prepare Serial Dilutions Prepare Serial Dilutions Reconstitute Solid this compound in DMSO->Prepare Serial Dilutions Cell Treatment Cell Treatment Prepare Serial Dilutions->Cell Treatment Incubation Incubation Cell Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Axin2 Stabilization with TC-E 5001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent Axin2 stabilization when using the tankyrase inhibitor, TC-E 5001.

Troubleshooting Guide

Researchers may experience variability in Axin2 protein levels following treatment with this compound. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Little to No Increase in Axin2 Protein Levels
Possible Causes Recommended Solutions
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 1-10 µM[1].
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the time point of maximal Axin2 accumulation. Stabilization is often observed after 24 hours of treatment[1].
Low Basal Axin2 Expression Some cell lines may have very low endogenous Axin2 levels. Confirm basal expression by qPCR. Consider using a positive control cell line known to express Axin2.
Cell Line-Specific Resistance Certain cell lines may be less sensitive to tankyrase inhibitors. This could be due to mutations in the Wnt pathway or other cellular factors[2]. Consider testing other cell lines or alternative methods to modulate Wnt signaling.
Incorrect Compound Handling Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity.
High Rate of Axin2 Degradation Axin2 protein has a short half-life and is degraded by the proteasome[3][4]. Co-treatment with a proteasome inhibitor like MG132 can help confirm if rapid degradation is the issue.
Problem 2: Inconsistent Axin2 Stabilization Across Experiments
Possible Causes Recommended Solutions
Variability in Cell Culture Conditions Maintain consistent cell density, passage number, and serum concentrations, as these can influence Wnt signaling activity and Axin2 expression.
Inconsistent this compound Activity Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid degradation.
Complex Interplay with Axin1 The stabilization of Axin1 and Axin2 by tankyrase inhibitors can be interdependent. The absence or low levels of one may affect the stabilization of the other. Measure both Axin1 and Axin2 levels to understand the dynamics in your system.
Experimental Inconsistency Ensure consistent incubation times, reagent concentrations, and processing steps in your Western blot or qPCR protocols.
Quantitative Data Summary
CompoundTargetIC50 / KdEffective ConcentrationReference
This compoundTankyrase 1Kd: 79 nM1-10 µM (cell-based)
Tankyrase 2Kd: 28 nM, IC50: 33 nM
XAV939Tankyrase 1/2IC50: 11 nM / 4 nM1-10 µM (cell-based)
JW74Tankyrase 1/2IC50: 49 nM / 29 nMVaries by cell line

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on Axin2?

A1: this compound is a small molecule inhibitor of the enzymes Tankyrase 1 and Tankyrase 2. These enzymes add poly(ADP-ribose) (PAR) chains to Axin2, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting tankyrases, this compound prevents this degradation process, leading to the stabilization and accumulation of Axin2 protein.

Q2: Why is Axin2 stabilization important in Wnt signaling research?

A2: Axin2 is a crucial scaffold protein in the β-catenin destruction complex, which negatively regulates the canonical Wnt signaling pathway. Stabilization of Axin2 enhances the degradation of β-catenin, thereby inhibiting Wnt signaling. Therefore, this compound is a valuable tool for studying the downstream effects of Wnt pathway inhibition.

Q3: My Western blot for Axin2 shows multiple bands. Which one is correct?

A3: Axin2 can undergo post-translational modifications, which may result in the appearance of multiple bands on a Western blot. It is also possible that some bands are non-specific. To confirm the correct band, consider using a positive control (e.g., cell lysate from cells overexpressing Axin2) and a negative control (e.g., lysate from Axin2 knockout cells). The expected molecular weight of human Axin2 is approximately 94 kDa.

Q4: Can I measure Axin2 stabilization by qPCR instead of Western blot?

A4: Not directly. qPCR measures mRNA levels, while this compound acts post-translationally to stabilize the Axin2 protein. Interestingly, Axin2 is a transcriptional target of the Wnt pathway, so inhibiting the pathway with this compound would be expected to decrease Axin2 mRNA levels over time as a secondary effect of reduced β-catenin/TCF activity. Therefore, Western blotting is the appropriate method to assess protein stabilization.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is reported to be selective for tankyrases over other PARP enzymes, all small molecule inhibitors have the potential for off-target effects. It is important to include appropriate controls in your experiments to validate that the observed effects are due to Axin2 stabilization. This could include using another tankyrase inhibitor with a different chemical structure or using genetic approaches like siRNA-mediated knockdown of Axin2 to confirm the specificity of the phenotype.

Experimental Protocols

Western Blotting for Axin2 Protein Levels
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Axin2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize Axin2 protein levels to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for Axin2 mRNA Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for Axin2 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Example Human Axin2 Primers:

      • Forward: 5'- CAAACTTTCGCCAACCGTGGTTG -3'

      • Reverse: 5'- GGTGCAAAGACATAGCCAGAACC -3'

    • Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Determine the Ct values for Axin2 and the housekeeping gene.

    • Calculate the relative expression of Axin2 mRNA using the ΔΔCt method.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP56 LRP5/6 Wnt->LRP56 binds Dsh Dishevelled Frizzled->Dsh activates DestructionComplex Destruction Complex Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates GSK3b GSK3β APC APC Axin2_protein Axin2 Axin2_protein->BetaCatenin promotes degradation Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates Tankyrase Tankyrase Tankyrase->Axin2_protein PARylates for degradation TCE5001 This compound TCE5001->Tankyrase inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds Axin2_gene Axin2 gene TCF_LEF->Axin2_gene activates transcription TargetGenes Wnt Target Genes TCF_LEF->TargetGenes activates transcription Axin2_gene->Axin2_protein translation

Caption: Wnt signaling pathway and the action of this compound.

Experimental_Workflow cluster_protein Protein Analysis cluster_mrna mRNA Analysis (Optional) start Start: Culture cells to desired confluency treatment Treat cells with this compound (and controls: DMSO, positive control) start->treatment harvest Harvest cells at specified time points treatment->harvest lysis Cell Lysis harvest->lysis rna_extraction RNA Extraction harvest->rna_extraction quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot (SDS-PAGE, Transfer, Antibody Incubation) quantification->western_blot detection Detection and Analysis (ECL, Densitometry) western_blot->detection end_protein Result: Quantified Axin2 protein levels detection->end_protein cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Axin2 and housekeeping gene cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end_mrna Result: Relative Axin2 mRNA expression data_analysis->end_mrna

Caption: Experimental workflow for assessing Axin2 stabilization.

Troubleshooting_Logic start Inconsistent Axin2 Stabilization Observed check_reagents Check Reagents and Compound (this compound aliquots, age, storage) start->check_reagents check_protocol Review Experimental Protocol (Timing, concentrations, cell density) start->check_protocol check_cell_line Evaluate Cell Line (Basal Axin2 expression, passage number) start->check_cell_line optimize_dose Optimize this compound Concentration (Dose-response curve) check_reagents->optimize_dose optimize_time Optimize Treatment Duration (Time-course experiment) check_protocol->optimize_time validate_antibody Validate Axin2 Antibody (Positive/negative controls) check_protocol->validate_antibody positive_control Use Positive Control (e.g., another tankyrase inhibitor, cell line with known response) check_cell_line->positive_control assess_axin1 Assess Axin1 Levels (Investigate Axin1/Axin2 interplay) optimize_dose->assess_axin1 If still inconsistent solution Consistent Axin2 Stabilization Achieved optimize_dose->solution If successful optimize_time->assess_axin1 If still inconsistent optimize_time->solution If successful positive_control->solution If successful validate_antibody->solution If successful assess_axin1->solution Provides insight

References

Technical Support Center: Cell Viability Assays for TC-E 5001 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays on cells treated with TC-E 5001.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and dual inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family. The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex and subsequent degradation of β-catenin, a critical mediator of Wnt signaling.[2][3]

Q2: Which cell viability assays are recommended for use with this compound?

Standard cell viability and proliferation assays are suitable for assessing the effects of this compound. Commonly used assays include:

  • Metabolic Assays: MTT, XTT, and WST-1 assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][6][7][8]

Q3: What is a recommended starting concentration range for this compound in cell viability assays?

The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the assay. For initial experiments, a broad dose-response curve is recommended. Based on data for various tankyrase inhibitors, a starting range of 1 nM to 10 µM is advisable.[2]

Q4: How long should cells be incubated with this compound before assessing cell viability?

The effects of tankyrase inhibition on cell proliferation may take several days to become apparent. It is recommended to perform a time-course experiment. Incubation times of 72 to 96 hours or longer may be necessary to observe significant effects.[2]

Troubleshooting Guides

Issue 1: No significant effect on cell viability is observed, even at high concentrations of this compound.
Possible Cause Troubleshooting Suggestion
Cell Line Insensitivity Not all cell lines are sensitive to tankyrase inhibition. Sensitivity is often linked to mutations in the Wnt pathway, such as APC truncations. Confirm that your cell line has a constitutively active Wnt pathway.[2]
Suboptimal Culture Conditions Some cell lines may only become sensitive to tankyrase inhibition under specific conditions, such as low serum (e.g., 2% FBS). Try reducing the serum concentration in your culture medium.[9]
Insufficient Incubation Time The anti-proliferative effects of tankyrase inhibitors can be slow to manifest. Extend the incubation period to 96 hours or longer.[2]
Compound Precipitation This compound may precipitate at higher concentrations in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration.[2]
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Suggestion
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating replicate wells.
Edge Effects Evaporation from wells on the outer edges of the plate can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.[2]
Pipetting Errors Ensure accurate and consistent pipetting of cells, media, and this compound solutions. Calibrate pipettes regularly.
Issue 3: Excessive cytotoxicity observed at all tested concentrations.
Possible Cause Troubleshooting Suggestion
Concentration Range is Too High Your starting concentration may be too high for your specific cell line. Perform a new dose-response experiment starting with a much lower concentration range (e.g., picomolar to low nanomolar).[2]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%. Always include a vehicle-only control.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[4][10][[“]]

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72-96 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is for distinguishing between viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][3][6][7][8]

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.

Visualizations

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure Signal (e.g., Absorbance) incubate_reagent->measure analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

Caption: Experimental workflow for a typical cell viability assay.

Troubleshooting_Tree start No effect on cell viability? check_cell_line Is the cell line Wnt-dependent? start->check_cell_line Yes check_incubation Incubation time > 72h? check_cell_line->check_incubation Yes solution1 Use a Wnt-dependent cell line. check_cell_line->solution1 No check_concentration Compound precipitation at high conc.? check_incubation->check_concentration Yes solution2 Increase incubation time (e.g., 96h). check_incubation->solution2 No solution3 Lower the top concentration. check_concentration->solution3 Yes ok Problem likely not assay-related. check_concentration->ok No

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

Validating the On-Target Efficacy of TC-E 5001 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TC-E 5001, a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with other widely used tankyrase inhibitors, XAV939 and G007-LK. The on-target effects of these small molecules are critical for their therapeutic potential, primarily through the modulation of the Wnt/β-catenin signaling pathway. This document outlines the experimental data supporting the efficacy of this compound and provides detailed protocols for key validation assays.

Quantitative Comparison of Tankyrase Inhibitors

The following table summarizes the biochemical and cellular potencies of this compound, XAV939, and G007-LK. These data have been compiled from various sources and highlight the comparative efficacy of these inhibitors.

ParameterThis compoundXAV939G007-LK
Target TNKS1/TNKS2TNKS1/TNKS2TNKS1/TNKS2
TNKS1 Kd (nM) 79--
TNKS2 Kd (nM) 28--
TNKS1 IC50 (nM) -1146
TNKS2 IC50 (nM) 33425
Wnt Signaling IC50 (nM) 215 (STF reporter)~30 (DLD-1 cells)50 (cellular assay)
PARP1/2 IC50 (µM) >19Potent inhibitor at higher concentrations>20

On-Target Validation Strategies

To confirm the on-target effects of this compound, a series of cellular assays are essential. These experiments are designed to demonstrate direct target engagement, modulation of the downstream signaling pathway, and a specific phenotypic response.

cluster_workflow Experimental Workflow for On-Target Validation A Cellular Thermal Shift Assay (CETSA) (Target Engagement) B Western Blot (Axin2 Stabilization) A->B Confirms target binding leads to downstream effects C Luciferase Reporter Assay (Wnt Signaling Inhibition) B->C Links protein stabilization to pathway inhibition D Cell Proliferation Assay (Phenotypic Response) C->D Correlates pathway inhibition with cellular phenotype

Caption: Experimental workflow for validating on-target effects.

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

This compound and other tankyrase inhibitors exert their effects by stabilizing the β-catenin destruction complex. Tankyrases (TNKS1/2) poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in this complex, targeting it for proteasomal degradation. Inhibition of tankyrase activity prevents Axin degradation, leading to the stabilization of the destruction complex and subsequent phosphorylation and degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating Wnt target genes.

cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibition beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylation & degradation Proteasome Proteasome DestructionComplex->Proteasome degradation of Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation WntTargetGenes Wnt Target Genes TCF_LEF->WntTargetGenes transcription Tankyrase Tankyrase (TNKS1/2) Tankyrase->DestructionComplex Axin PARsylation & degradation TC_E_5001 This compound TC_E_5001->Tankyrase inhibition Ub Ubiquitin Ub->DestructionComplex

A Comparative Guide to TC-E 5001 and XAV939 in Wnt Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Among the small molecule inhibitors developed to modulate this pathway, TC-E 5001 and XAV939 have emerged as important tools for researchers. Both compounds function by inhibiting the activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. This guide provides an objective comparison of this compound and XAV939, presenting their mechanisms of action, quantitative performance data, and relevant experimental protocols to aid in the selection of the most appropriate inhibitor for specific research needs.

Mechanism of Action: Targeting Tankyrase to Inhibit Wnt Signaling

Both this compound and XAV939 are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) activity of TNKS1 and TNKS2.[1] In the canonical Wnt pathway, the stability of the transcriptional co-activator β-catenin is tightly controlled by a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This destabilization of Axin disrupts the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes.

By inhibiting TNKS1 and TNKS2, both this compound and XAV939 prevent the PARsylation of Axin.[1] This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex. Consequently, β-catenin is more efficiently phosphorylated, ubiquitinated, and targeted for proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription, thereby inhibiting the signaling pathway.

Wnt_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds TNKS Tankyrase 1/2 TNKS->Axin PARsylates for degradation TC_E_5001 This compound TC_E_5001->TNKS inhibit XAV939 XAV939 XAV939->TNKS inhibit Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates

Caption: Mechanism of Wnt signaling inhibition by this compound and XAV939.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and XAV939. It is important to note that this data is compiled from various sources and not from a direct head-to-head comparative study. Therefore, direct comparisons of potency should be made with caution, as experimental conditions may have varied between studies.

Table 1: In Vitro Inhibitory Activity against Tankyrases

CompoundTargetKd (nM)IC50 (nM)
This compound TNKS179-
TNKS22833
XAV939 TNKS1-11[1][2], 5[3][4][5]
TNKS2-4[1][2], 2[3][4][5]

Table 2: Cellular Wnt Signaling Inhibition and Selectivity

CompoundAssayCell LineIC50Selectivity Notes
This compound --Not ReportedDevoid of activity at PARP1 and PARP2 (IC50 >19 μM)
XAV939 TOPflash Reporter AssayHEK29378 nM[4]Does not affect CRE, NF-κB, or TGF-β signaling[1]
Cell ViabilityA54912.3 µM (72 hrs)[4]-
Cell ViabilityDLD-10.707 µM (24 hrs)[4]-

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the performance of Wnt signaling inhibitors like this compound and XAV939.

TOPflash/FOPflash Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency), using a suitable transfection reagent.

  • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of a Wnt agonist (e.g., Wnt3a conditioned medium or LiCl) and/or the inhibitor (this compound or XAV939). Include appropriate vehicle controls (e.g., DMSO).

  • Lysis and Luciferase Measurement: After the desired incubation period (typically 16-24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity in the inhibitor-treated wells compared to the agonist-only treated wells.

Western Blot Analysis of β-catenin and Axin Levels

This method is used to assess the effect of the inhibitors on the protein levels of β-catenin and Axin.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., SW480, DLD-1) and treat with various concentrations of this compound or XAV939 for different time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin or Axin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the levels of β-catenin or Axin to the loading control.

experimental_workflow cluster_topflash TOPflash/FOPflash Assay cluster_western Western Blot Analysis A1 Seed Cells A2 Transfect Plasmids A1->A2 A3 Treat with Inhibitor A2->A3 A4 Measure Luciferase Activity A3->A4 B1 Culture & Treat Cells B2 Protein Extraction B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting B3->B4 B5 Detection & Analysis B4->B5

Caption: General experimental workflows for inhibitor characterization.

Conclusion

References

A Comparative Efficacy Analysis of Tankyrase Inhibitors: TC-E 5001 vs. G007-LK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent tankyrase inhibitors, TC-E 5001 and G007-LK. By examining their biochemical and cellular activities, this document aims to equip researchers with the necessary data to make informed decisions for their drug development and discovery programs. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as promising therapeutic targets in oncology. Their role in the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation, has made them a focal point for the development of novel cancer therapeutics. Both this compound and G007-LK are potent inhibitors of tankyrases, functioning to stabilize the β-catenin destruction complex, thereby suppressing Wnt signaling. This guide offers a side-by-side comparison of their performance based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and G007-LK, providing a clear comparison of their biochemical and cellular potencies.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundG007-LK
Target TNKS1 / TNKS2TNKS1 / TNKS2
TNKS1 Kd 79 nM[1]-
TNKS2 Kd 28 nM[1]-
TNKS1 IC50 -46 nM[2][3][4][5][6]
TNKS2 IC50 33 nM[1]25 nM[2][3][4][5][6]
Cellular Wnt Signaling IC50 -50 nM[2][5][6]
PARP1/2 IC50 >19 µM[1]>20 µM (for PARP1)[3][5]

Table 2: In Vitro Cellular Effects of G007-LK

Cell LineAssay TypeEffectConcentration
COLO-320DMColony FormationSuppression~0.2 µM[2][4]
SW403Colony FormationSuppressionNot Specified[4]
COLO-320DMCell CycleReduction in mitotic cells (24% to 12%)0.2 µM[2][4]
HCT-15Cell CycleDecrease in S-phase (28% to 18%)0.2 µM[2][4]
OrganoidsGrowthIC50 of 80 nM80 nM[4]

Table 3: In Vivo Efficacy of G007-LK

Animal ModelDosingTumor Growth Inhibition
COLO-320DM Xenograft20 mg/kg (twice daily)61%[2][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Mechanism of Tankyrase Inhibitors Axin Axin destruction_complex Destruction Complex APC APC GSK3b GSK3β CK1 CK1 beta_catenin_off β-catenin Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_genes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->Wnt_genes_off destruction_complex->beta_catenin_off Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl LRP5_6->Dvl Dvl->destruction_complex Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Wnt_genes_on Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylation-dependent Degradation TC_E_5001 This compound TC_E_5001->Tankyrase G007_LK G007-LK G007_LK->Tankyrase

Caption: Wnt/β-catenin signaling and tankyrase inhibitor mechanism.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assays (TNKS1/2 Inhibition) Cellular Cellular Assays (Wnt Signaling, Cell Viability, Colony Formation, Cell Cycle) Biochemical->Cellular Lead Compound Selection WesternBlot Western Blot (Axin, β-catenin levels) Cellular->WesternBlot Mechanism Validation Xenograft Xenograft Model (e.g., COLO-320DM) Cellular->Xenograft Efficacy Testing Dosing Inhibitor Dosing Xenograft->Dosing Tumor Tumor Volume Measurement Dosing->Tumor Pharmaco Pharmacodynamic Analysis (Target Gene Expression) Tumor->Pharmaco

Caption: Experimental workflow for evaluating tankyrase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of tankyrase inhibitors.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.

  • Cell Line: HEK293T cells stably transfected with a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Procedure:

    • Seed HEK293T reporter cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of assay medium.

    • Incubate the cells at 37°C in a CO₂ incubator for approximately 16 hours.

    • Prepare serial dilutions of the tankyrase inhibitor (this compound or G007-LK).

    • Add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO).

    • To stimulate the Wnt pathway, add 10 µL of Wnt3a-conditioned medium or a purified Wnt3a ligand to the wells. For unstimulated controls, add 10 µL of control medium.

    • Incubate the plate at 37°C in a CO₂ incubator for 5-6 hours.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a dual-luciferase reagent to each well and rock at room temperature for approximately 15-30 minutes.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the proliferative capacity and survival of cells.

  • Cell Line: Colorectal cancer cell lines such as COLO-320DM or SW403.

  • Procedure:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed the cells in 6-well plates at a low density (e.g., 500 cells per well).

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with various concentrations of the tankyrase inhibitor or vehicle control. The medium containing the compound is replaced every 3-4 days.

    • Allow cells to grow for 10-14 days until visible colonies are formed.

    • Aspirate the medium and wash the wells gently with PBS.

    • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet solution.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key Wnt signaling components.

  • Cell Line: SW480 or other relevant colorectal cancer cell lines.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the tankyrase inhibitor or vehicle for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a tankyrase inhibitor in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: COLO-320DM or another appropriate cancer cell line.

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into treatment and control groups.

    • Administer the tankyrase inhibitor (e.g., G007-LK at 20 mg/kg, twice daily via intraperitoneal injection) or vehicle control.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Measure animal body weight 2-3 times per week as an indicator of toxicity.

    • At the end of the study, excise the tumors, weigh them, and potentially use them for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

Discussion

Both this compound and G007-LK are potent dual inhibitors of TNKS1 and TNKS2. Based on the available data, G007-LK has been more extensively characterized in both in vitro and in vivo settings. It demonstrates low nanomolar biochemical potency against both tankyrase isoforms, which translates to effective inhibition of Wnt signaling in cellular assays at a concentration of 50 nM. Furthermore, G007-LK has shown significant anti-tumor efficacy in a colorectal cancer xenograft model.

This compound also exhibits strong biochemical potency with Kd values in the low nanomolar range for both TNKS1 and TNKS2. A key reported feature of this compound is its lack of activity against PARP1 and PARP2, indicating a high degree of selectivity within the PARP family. However, there is a comparative lack of publicly available data on its cellular activity and in vivo efficacy, making a direct and comprehensive comparison with G007-LK challenging.

For researchers selecting a tankyrase inhibitor, G007-LK offers a more robust dataset for predicting its effects in preclinical models. The detailed protocols provided for G007-LK can serve as a valuable resource for designing experiments to further investigate tankyrase biology and the therapeutic potential of its inhibition. The choice between these two compounds may ultimately depend on the specific experimental context, the desired selectivity profile, and the availability of the compound, as some sources indicate that this compound has been discontinued. It is recommended that researchers validate the performance of any selected inhibitor in their specific experimental systems.

References

Choosing the Right Tool for Wnt Pathway Inhibition: A Comparative Guide to TC-E 5001 and IWR-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Wnt signaling pathway, the choice of a potent and selective inhibitor is critical. This guide provides an objective comparison of two widely used tankyrase inhibitors, TC-E 5001 and IWR-1, to aid in the selection of the most appropriate compound for your experimental needs. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tankyrase 1 and 2 (TNKS1/2) are key enzymes in this pathway that promote the degradation of Axin, a scaffold protein in the β-catenin destruction complex. By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and the suppression of Wnt-driven gene expression.

Mechanism of Action: Stabilizing the β-catenin Destruction Complex

Both this compound and IWR-1 function by inhibiting the catalytic poly(ADP-ribose) polymerase (PARP) domain of TNKS1 and TNKS2. This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin. Normally, PARsylated Axin is recognized by the E3 ubiquitin ligase RNF146 and targeted for proteasomal degradation. By preventing Axin PARsylation, these inhibitors lead to the stabilization and accumulation of Axin. This enhances the assembly and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), which phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation. The ultimate result is a reduction in nuclear β-catenin levels and the downregulation of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action Axin Axin destruction_complex Axin->destruction_complex APC APC APC->destruction_complex GSK3b GSK3β GSK3b->destruction_complex CK1a CK1α CK1a->destruction_complex beta_catenin_cyto β-catenin Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation destruction_complex->beta_catenin_cyto Phosphorylation TNKS Tankyrase TNKS->Axin PARsylation & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 destruction_complex_on Dsh->destruction_complex_on Inhibition beta_catenin_nuc β-catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation beta_catenin_cyto_on β-catenin beta_catenin_cyto_on->beta_catenin_nuc Nuclear Translocation TC_E_5001 This compound TC_E_5001->TNKS Inhibition IWR_1 IWR-1 IWR_1->TNKS Inhibition

Canonical Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Quantitative Performance Data

The following table summarizes the reported inhibitory activities of this compound and IWR-1. It is important to note that the experimental conditions under which these values were obtained may vary between studies, which can influence the absolute values.

ParameterThis compoundIWR-1
Target Tankyrase 1/2 (TNKS1/2)Tankyrase 1/2 (TNKS1/2)
Binding Site Adenosine (B11128) pocketInduced pocket near the adenosine binding site
TNKS1 Inhibition (IC50) Not explicitly reported131 nM
TNKS2 Inhibition (IC50) 33 nM56 nM
TNKS1 Binding (Kd) 79 nMNot reported
TNKS2 Binding (Kd) 28 nMNot reported
Wnt Pathway Inhibition (IC50 in cell-based reporter assay) 215 nM (STF assay)[1]180 nM (L-cells expressing Wnt3A)[2][3]
Axin2 Stabilization (EC50 in cells) 709 nM[1]~2.5 µM (SW480 cells)[4]
Selectivity against PARP1/2 (IC50) >19 µM>18.75 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize tankyrase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies enzymatic_assay Tankyrase Enzymatic Assay (e.g., Chemiluminescent Assay) binding_assay Binding Assay (e.g., Isothermal Titration Calorimetry) wnt_reporter Wnt/β-catenin Reporter Assay (e.g., TOPflash/FOPflash) axin_stabilization Axin2 Stabilization Assay (Western Blot or ELISA) wnt_reporter->axin_stabilization Confirm mechanism cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) axin_stabilization->cell_viability Assess functional outcome xenograft Xenograft Tumor Models cell_viability->xenograft Evaluate in vivo efficacy pharmacokinetics Pharmacokinetic Analysis xenograft->pharmacokinetics Assess drug properties inhibitor Tankyrase Inhibitor (this compound or IWR-1) inhibitor->enzymatic_assay Determine IC50 inhibitor->binding_assay Determine Kd inhibitor->wnt_reporter Determine cellular IC50

General experimental workflow for the evaluation of tankyrase inhibitors.
Tankyrase Enzymatic Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of tankyrase by detecting the incorporation of biotinylated NAD+ into a histone substrate.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Histone H4

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Plate Coating: Coat the wells of the microplate with Histone H4 overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare serial dilutions of this compound or IWR-1 in assay buffer.

  • Enzyme Reaction: Add the tankyrase enzyme to each well, followed by the inhibitor dilutions. Initiate the reaction by adding biotinylated NAD+. Incubate for 1-2 hours at 30°C.

  • Detection: Wash the wells to remove unreacted reagents. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Wnt/β-catenin Reporter Assay (TOPflash/FOPflash)

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media or recombinant Wnt3a

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or IWR-1.

  • Wnt Stimulation: After a 1-hour pre-treatment with the inhibitor, stimulate the cells with Wnt3a for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy

IWR-1

IWR-1 has been evaluated in in vivo models of cancer. For instance, in a subcutaneous human osteosarcoma xenograft model, co-administration of IWR-1 with doxorubicin (B1662922) significantly decreased tumor progression.[5] This was associated with a downregulation of TCF/LEF transcriptional activity and nuclear β-catenin levels in the tumor tissue.[5]

Off-Target Effects

A critical consideration for any inhibitor is its selectivity. Both this compound and IWR-1 have been shown to be highly selective for tankyrases over other PARP family members, particularly PARP1 and PARP2. This is a significant advantage, as inhibition of PARP1/2 can have distinct cellular effects. The unique binding modes of these inhibitors in the adenosine pocket or an induced pocket, rather than the more conserved nicotinamide (B372718) pocket, likely contribute to this selectivity. However, comprehensive profiling against a broader range of kinases and other potential off-targets is essential for a complete understanding of their specificity.

Conclusion: Which Inhibitor to Choose?

The choice between this compound and IWR-1 will depend on the specific research question and experimental context.

  • Potency: Based on the available data, this compound appears to be a more potent inhibitor of TNKS2 in biochemical assays (IC50 of 33 nM vs. 56 nM for IWR-1) and exhibits tighter binding to both TNKS1 and TNKS2 (Kd values of 79 nM and 28 nM, respectively). In cell-based Wnt signaling assays, both inhibitors show similar potency in the low nanomolar range.[1][3]

  • Selectivity: Both compounds demonstrate excellent selectivity against PARP1 and PARP2.

  • In Vivo Data: More in vivo efficacy data is currently published for IWR-1, demonstrating its potential in preclinical cancer models.[5]

Recommendations:

  • For biochemical and in vitro cellular studies where high potency against both tankyrase isoforms is desired, This compound may be the preferred choice due to its lower Kd values.

  • For in vivo studies , IWR-1 has a more established track record in the published literature, providing a stronger basis for dose selection and expected outcomes.[5]

Ultimately, the optimal choice may require empirical testing in the specific experimental system being used. This guide provides a foundation of data and protocols to inform this decision-making process and to facilitate rigorous and reproducible research into the critical role of the Wnt signaling pathway in health and disease.

References

Confirming Downstream Target Engagement of TC-E 5001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the downstream target engagement of TC-E 5001, a potent dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This compound's mechanism of action involves the inhibition of these enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway.[1] Effective target engagement confirmation is a critical step in preclinical drug development to validate the mechanism of action and ensure on-target effects.[2][3][4][5]

This document outlines key experimental strategies, presents comparative data with alternative compounds, and provides detailed protocols and visualizations to aid in the design and interpretation of target engagement studies.

Comparison of this compound with Alternative Tankyrase Inhibitors

The efficacy of this compound can be benchmarked against other well-characterized Tankyrase inhibitors. The following table summarizes the biochemical potency of this compound in comparison to XAV939 and IWR-1, two commonly used alternative compounds.

CompoundTarget(s)IC₅₀ (TNKS2)Kᵢ (TNKS1)Kᵢ (TNKS2)Notes
This compound TNKS1, TNKS2 33 nM 79 nM 28 nM High potency and dual specificity. Devoid of activity at PARP1 and PARP2.
XAV939TNKS1, TNKS211 nM4 nM1.8 nMPotent dual inhibitor, widely used as a research tool.
IWR-1TNKS1, TNKS230 nM180 nM50 nMInduces a protein conformation that is incompatible with Axin binding.

Experimental Protocols for Target Engagement Confirmation

Robust confirmation of downstream target engagement requires a multi-pronged approach, combining direct target binding assays with functional cellular assays that measure the downstream consequences of target inhibition.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480, DLD-1) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-4 hours).

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.

  • Protein Extraction and Quantification: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.

  • Western Blot Analysis: Quantify the amount of soluble TNKS1 and TNKS2 in the supernatant using Western blotting with specific antibodies.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Downstream Pathway Analysis: Axin2 Stabilization Assay

The primary downstream effect of Tankyrase inhibition by this compound is the stabilization of Axin2, a key negative regulator of the Wnt signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Seed a Wnt-responsive cell line (e.g., SW480) and treat with a dose-response of this compound, a positive control (e.g., XAV939), and a vehicle control for an appropriate time course (e.g., 6, 12, 24 hours).

  • Protein Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Perform Western blotting to detect the levels of Axin2. Use an antibody specific for Axin2. A loading control (e.g., β-actin or GAPDH) should be included to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities for Axin2 and the loading control. Normalize the Axin2 signal to the loading control to determine the relative increase in Axin2 levels upon treatment.

Wnt Signaling Reporter Assay

To further confirm the functional consequence of Tankyrase inhibition, a Wnt signaling reporter assay can be employed. This assay measures the activity of TCF/LEF transcription factors, which are activated by β-catenin.

Experimental Protocol:

  • Cell Transfection: Co-transfect a Wnt-responsive cell line with a TCF/LEF-driven luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash). A Renilla luciferase plasmid can be co-transfected for normalization.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway using either Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Compound Treatment: Treat the stimulated cells with increasing concentrations of this compound or control compounds.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Calculate the ratio of TOPFlash to FOPFlash luciferase activity to determine the specific inhibition of Wnt signaling. A dose-dependent decrease in this ratio indicates successful downstream target engagement.

Visualizing the Molecular Interactions and Experimental Logic

To clarify the underlying biological processes and experimental designs, the following diagrams are provided.

cluster_0 Wnt Signaling Pathway cluster_1 This compound Mechanism Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Induces Transcription TC_E_5001 This compound TNKS1_2 Tankyrase 1/2 TC_E_5001->TNKS1_2 Inhibits Axin2 Axin2 TNKS1_2->Axin2 PARylates for Degradation Axin2->DestructionComplex Stabilizes

Caption: this compound inhibits Tankyrase 1/2, preventing Axin2 degradation and stabilizing the β-catenin destruction complex.

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with This compound or Vehicle B 2. Lyse cells and apply heat gradient A->B C 3. Separate soluble and aggregated proteins B->C D 4. Quantify soluble TNKS1/2 via Western Blot C->D E 5. Analyze melting curve shift D->E

Caption: Workflow for confirming direct target engagement of this compound with Tankyrase using CETSA.

cluster_0 Logical Flow for Downstream Target Engagement Confirmation Start Hypothesis: This compound inhibits Wnt signaling via Tankyrase inhibition Direct_Binding Confirm Direct Binding (e.g., CETSA) Start->Direct_Binding Downstream_Effect Measure Downstream Effect (Axin2 Stabilization) Direct_Binding->Downstream_Effect Functional_Outcome Assess Functional Outcome (Wnt Reporter Assay) Downstream_Effect->Functional_Outcome Conclusion Conclusion: Downstream target engagement confirmed Functional_Outcome->Conclusion

Caption: Logical framework for validating the downstream effects of this compound.

References

A Researcher's Guide to Comparing Tankyrase Inhibitor Potency: An Overview of Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay to determine the potency of tankyrase inhibitors is a critical step in the discovery pipeline. This guide provides a comparative overview of common biochemical assays, complete with experimental data, detailed protocols, and visual workflows to aid in this selection process.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and have emerged as significant therapeutic targets, particularly in oncology.[1] They are key regulators of the Wnt/β-catenin signaling pathway, where they mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a scaffold protein in the β-catenin destruction complex.[2][3] This modification leads to Axin's degradation, subsequent stabilization of β-catenin, and activation of Wnt target genes that promote cell proliferation.[1] Consequently, inhibiting tankyrase activity is a promising strategy to suppress aberrant Wnt signaling in various cancers.[2]

This guide focuses on the biochemical assays designed to directly measure the enzymatic activity of tankyrase and the inhibitory potential of novel compounds.

Comparative Potency of Tankyrase Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for several well-characterized tankyrase inhibitors across different biochemical assays. It is important to note that IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

CompoundTarget(s)IC50 (nM)Assay TypeReference
XAV939TNKS1/211 (TNKS1), 4 (TNKS2)Biochemical
Tankyrase-IN-2TNKS1/2--
Compound 16TNKS1/229 (TNKS1), 6.3 (TNKS2)Biochemical
LZZ-02TNKS1/2-TOPFlash Reporter Assay
MSC2504877TNKS1/2--

Visualizing the Mechanism: The Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the critical role of tankyrase enzymes. Inhibition of tankyrase prevents the degradation of Axin, leading to the suppression of Wnt signaling.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Frizzled->LRP5/6 Co-receptor Dishevelled Dishevelled LRP5/6->Dishevelled Recruits GSK3β GSK3β Dishevelled->GSK3β Inhibits β-catenin β-catenin GSK3β->β-catenin Phosphorylates for degradation CK1 CK1 Axin Axin Proteasome Proteasome Axin->Proteasome Ubiquitination & Degradation APC APC β-catenin->Proteasome Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Nucleus Nucleus β-catenin->Nucleus Translocates Tankyrase Tankyrase Tankyrase->Axin PARsylates Inhibitor Inhibitor Inhibitor->Tankyrase Blocks Target Gene\nExpression Target Gene Expression TCF/LEF->Target Gene\nExpression Drives

Wnt/β-catenin signaling and tankyrase inhibition.

Key Biochemical Assays for Inhibitor Profiling

Several biochemical assay formats are available to quantify tankyrase activity and the potency of inhibitors. The most common are AlphaLISA®, chemiluminescent, and TR-FRET assays.

AlphaLISA® Homogeneous Assay

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) is a bead-based, no-wash immunoassay. The assay measures the PARsylation of a biotinylated histone substrate by the tankyrase enzyme.

AlphaLISA_Workflow cluster_detection Detection Principle TNKS Tankyrase PARsylated_Substrate PARsylated Biotinylated Substrate TNKS->PARsylated_Substrate PARsylates Substrate Biotinylated Histone Substrate Substrate->TNKS Donor_Bead Donor Bead Substrate->Donor_Bead Biotin binds to Streptavidin NAD NAD+ NAD->TNKS Inhibitor Inhibitor Acceptor_Bead Acceptor Bead PARsylated_Substrate->Acceptor_Bead Binds to ADP-Ribose Binding Reagent Detection Measure Alpha Counts Acceptor_Bead->Detection Donor_Bead->Acceptor_Bead Proximity leads to signal (615 nm)

AlphaLISA® assay workflow for tankyrase activity.

Experimental Protocol (AlphaLISA®):

  • Reaction Setup: In a 384-well plate, incubate the tankyrase enzyme with the biotinylated histone substrate, NAD+, and the test inhibitor for one hour.

  • Detection Initiation: Add acceptor beads conjugated with an anti-poly(ADP-ribose) antibody and streptavidin-conjugated donor beads.

  • Signal Measurement: After a further incubation period, measure the AlphaScreen® signal. The signal is directly proportional to the extent of PARsylation and inversely proportional to the inhibitor's potency.

Chemiluminescent Assay

This assay format also quantifies the PARsylation of a substrate, typically histones, but utilizes a chemiluminescent readout.

Chemi_Workflow Plate Histone-coated 96/384-well plate TNKS_Mix Tankyrase Enzyme + Biotinylated NAD+ + Inhibitor Incubation Incubate TNKS_Mix->Incubation 2. Allow PARsylation Wash1 Wash Incubation->Wash1 3. Remove unreacted components Strep_HRP Add Streptavidin-HRP Wash1->Strep_HRP 4. Bind to biotinylated PAR chains Incubation2 Incubate Strep_HRP->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate Add Chemiluminescent Substrate Wash2->Substrate 5. Initiate light reaction Detection Read Luminescence Substrate->Detection 6. Measure signal

Chemiluminescent assay workflow for tankyrase.

Experimental Protocol (Chemiluminescent):

  • Substrate Immobilization: Coat a 96-well or 384-well plate with histone proteins.

  • Enzymatic Reaction: Add the tankyrase enzyme, a mixture of NAD+ and biotinylated NAD+, and the test inhibitor to the wells. Incubate to allow for PARsylation of the coated histones.

  • Detection: Wash the plate to remove unreacted components. Add a streptavidin-HRP conjugate, which binds to the biotinylated PAR chains. After another wash step, add a chemiluminescent substrate.

  • Signal Measurement: Measure the resulting luminescence using a plate reader. The light output is directly proportional to tankyrase activity.

TR-FRET Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are particularly useful for studying the protein-protein interactions of tankyrases, such as the binding to Axin. This technology combines time-resolved fluorescence with FRET, reducing background interference.

TRFRET_Workflow cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor TNKS_Donor Tankyrase-Donor Fluorophore Binding Binding TNKS_Donor->Binding No_Binding No Binding TNKS_Donor->No_Binding Substrate_Acceptor Binding Partner- Acceptor Fluorophore Substrate_Acceptor->Binding Substrate_Acceptor->No_Binding Inhibitor Inhibitor Inhibitor->TNKS_Donor Prevents interaction FRET_Signal High FRET Signal Binding->FRET_Signal Proximity enables energy transfer No_FRET_Signal Low FRET Signal No_Binding->No_FRET_Signal No energy transfer

Principle of a competitive TR-FRET assay.

Experimental Protocol (TR-FRET):

  • Reagent Preparation: Label the tankyrase protein with a donor fluorophore (e.g., a lanthanide) and its binding partner with an acceptor fluorophore.

  • Reaction: In a suitable microplate, mix the labeled tankyrase and its binding partner in the presence of varying concentrations of the test inhibitor.

  • Signal Measurement: Excite the donor fluorophore and measure the emission from the acceptor fluorophore after a time delay. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.

Conclusion

The choice of biochemical assay for comparing tankyrase inhibitor potency depends on several factors, including the specific research question, available instrumentation, and throughput requirements. AlphaLISA® and chemiluminescent assays are robust methods for directly measuring the enzymatic PARsylation activity of tankyrase and are well-suited for high-throughput screening. TR-FRET assays provide a powerful alternative for investigating the inhibition of specific protein-protein interactions involving tankyrase. By understanding the principles and protocols of these assays, researchers can make informed decisions to effectively advance their tankyrase inhibitor discovery programs.

References

Validating YAP Signaling Inhibition: A Comparative Guide to TC-E 5001 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TC-E 5001 with other established inhibitors of the Yes-associated protein (YAP) signaling pathway. While this compound is primarily known as a tankyrase inhibitor, emerging evidence demonstrates its ability to indirectly modulate YAP activity, offering a novel mechanism for targeting this critical oncogenic pathway. This document presents supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular interactions and experimental workflows.

Inhibitor Performance Comparison

The following table summarizes the key characteristics and reported efficacy of this compound alongside two well-characterized direct inhibitors of the YAP signaling pathway, Verteporfin and IAG933. This allows for a comparative assessment of their mechanisms and potencies.

InhibitorTargetMechanism of Action on YAP SignalingReported IC50 ValuesCell Line(s)
This compound Tankyrase 1/2Indirect Inhibition: Stabilizes Angiomotin (AMOT) family proteins, which in turn sequester YAP in the cytoplasm and prevent its nuclear translocation and transcriptional activity.[1][2]Kd (TNKS1): 79 nMKd (TNKS2): 28 nMIC50 (TNKS2): 33 nMNot specified for YAP inhibition
Verteporfin YAPDirect Inhibition: Disrupts the interaction between YAP and the TEAD family of transcription factors.[3][4]Cell Viability IC50: 1.44 ± 0.46 μMU-2OS
Cell Viability IC50: 10.55 μMOVCAR3
Cell Viability IC50: 17.92 μMOVCAR8
IAG933 YAP/TAZ-TEAD InteractionDirect Inhibition: An orally available inhibitor that directly binds to TEAD and disrupts the YAP/TAZ-TEAD protein-protein interaction, suppressing TEAD-driven transcription.[5][6]IC50 (Avi-human TEAD4): 9 nMIC50 (YAP reporter gene): 0.048 μMGI50 (Cell proliferation): 0.041 μMNCI-H2052
IC50 (TEAD target gene expression): 11-26 nMMSTO211H, NCI-H226
GI50 (Cell proliferation): 13-91 nMMesothelioma cell lines

Signaling Pathways and Experimental Workflow

To visually elucidate the mechanisms of action and the experimental processes for validating YAP inhibition, the following diagrams are provided.

YAP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_hippo_core Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 inhibits GPCR Ligands GPCR Ligands GPCR Ligands->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_nuc YAP YAP->YAP_nuc translocates pYAP p-YAP 14-3-3 14-3-3 pYAP->14-3-3 binds Degradation Proteasomal Degradation pYAP->Degradation 14-3-3->pYAP sequesters in cytoplasm TEAD TEAD YAP_nuc->TEAD binds TargetGenes Target Gene Expression (e.g., CTGF, CYR61) TEAD->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Fig. 1: The Hippo-YAP Signaling Pathway.

TCE_5001_Mechanism TCE5001 This compound Tankyrase Tankyrase 1/2 TCE5001->Tankyrase inhibits AMOT Angiomotin (AMOT) Tankyrase->AMOT promotes degradation of YAP YAP AMOT->YAP sequesters in cytoplasm YAP_nuc Nuclear YAP YAP->YAP_nuc translocation Transcription Target Gene Transcription YAP_nuc->Transcription activates

Fig. 2: Mechanism of this compound on YAP Signaling.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_readouts Experimental Readouts Cells Cancer Cell Line (e.g., MCF10A, U-2OS) Inhibitor Treat with Inhibitor (this compound, Verteporfin, IAG933) Cells->Inhibitor Control Vehicle Control (e.g., DMSO) Cells->Control WB Western Blot Inhibitor->WB qPCR RT-qPCR Inhibitor->qPCR Luciferase Luciferase Reporter Assay Inhibitor->Luciferase Control->WB Control->qPCR Control->Luciferase pYAP ↓ p-YAP / total YAP ratio WB->pYAP TargetGenes ↓ YAP Target Gene mRNA (CTGF, CYR61) qPCR->TargetGenes Reporter ↓ Luciferase Activity Luciferase->Reporter

References

Safety Operating Guide

Proper Disposal of TC-E 5001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general overview of recommended disposal procedures for the tankyrase inhibitor TC-E 5001, based on standard laboratory safety practices for potent small molecule compounds. It is not a substitute for the official Safety Data Sheet (SDS). All personnel handling this compound must read and adhere to the specific guidelines provided in the SDS from the manufacturer.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a potent bioactive compound, all waste materials contaminated with this compound must be handled as hazardous chemical waste. This guide outlines the necessary steps and precautions for the safe disposal of this compound in a research environment.

Personal Protective Equipment (PPE)

Before handling this compound or any associated waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

PPE ComponentSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the solid compound or if there is a risk of aerosolization. Consult the official SDS for specific recommendations.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is crucial. All waste contaminated with this compound should be collected in designated, clearly labeled, and sealed containers. Never mix this compound waste with non-hazardous waste.

Solid Waste

This category includes, but is not limited to:

  • Unused or expired solid this compound.

  • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.

  • Contaminated PPE (gloves, disposable lab coats).

Disposal Protocol:

  • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste" and "this compound Solid Waste."

  • Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Liquid Waste

This category includes:

  • Unused stock solutions of this compound.

  • Experimental solutions containing this compound.

  • Solvent rinses of glassware or containers that held this compound.

Disposal Protocol:

  • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.

  • The container must be clearly labeled with "Hazardous Waste" and "this compound Liquid Waste," and the solvent composition should be noted.

  • Do not overfill the container; leave adequate headspace.

  • Store the sealed container in secondary containment within a designated hazardous waste accumulation area.

  • Contact your institution's EHS for pickup and disposal.

Sharps Waste

This includes any needles, syringes, or other sharp objects contaminated with this compound.

Disposal Protocol:

  • Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.

  • The container should be clearly labeled as "Hazardous Sharps Waste" with the contaminant "this compound."

  • Do not recap, bend, or break needles.

  • Once the container is full (no more than three-quarters), seal it and arrange for disposal through your institution's EHS.

Experimental Protocol Waste Management

Given that this compound is a tankyrase inhibitor often used in cell-based assays and biochemical screens, waste generated from these experiments requires careful handling.

  • Cell Culture Media: Media from cells treated with this compound should be collected as hazardous liquid waste.

  • Assay Plates: Used multi-well plates should be considered contaminated solid waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste before proceeding with standard washing procedures.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., tips, gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, media) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles) waste_type->sharps Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container store Store in Designated Hazardous Waste Area solid_container->store liquid_container->store sharps_container->store ehs Contact EHS for Disposal store->ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures and, most importantly, the specific guidance in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.